molecular formula C20H23N3O4 B605131 Achn-975 CAS No. 1410809-36-7

Achn-975

Cat. No.: B605131
CAS No.: 1410809-36-7
M. Wt: 369.4 g/mol
InChI Key: GOCUUDXEOKIQRU-IXDOHACOSA-N
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Description

ACHN-975 is a UDP-3-O-N-acetylglucosamine deacetylase (LpxC) inhibitor potentially for the treatment of multi-drug resistant Gram-negative bacteria infection.

Properties

IUPAC Name

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUUDXEOKIQRU-IXDOHACOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410809-36-7
Record name ACHN-975
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACHN-975
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ACHN-975: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACHN-975 is a potent, first-in-class, selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the biosynthesis of lipid A.[1][2][3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[2][3][5] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the relevant pathways and workflows. Although the clinical development of this compound was halted due to safety concerns, its novel mechanism of action continues to be a significant area of research for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[2][6][7]

Core Mechanism of Action: Inhibition of LpxC

The primary molecular target of this compound is the zinc-dependent metalloamidase LpxC.[1][4] This enzyme catalyzes the first committed and irreversible step in the Raetz pathway of lipid A biosynthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][4] The inhibition of LpxC is highly specific, and this compound exhibits subnanomolar inhibitory activity against this enzyme.[1][4]

The LpxC enzyme is highly conserved across a wide range of Gram-negative bacteria and has no homologous counterpart in mammalian cells, making it an attractive target for antibiotic development.[3][4] Structural studies of this compound in complex with LpxC have revealed the atomic-level interactions responsible for its potent inhibition. This compound binds to the active site of LpxC, with its hydroxamate group chelating the catalytic zinc ion.[2] This binding prevents the natural substrate from accessing the active site, thereby halting the lipid A biosynthesis pathway.[2]

Downstream Effects of LpxC Inhibition

The inhibition of LpxC by this compound leads to a cascade of events that ultimately result in bacterial cell death:

  • Cessation of Lipid A Synthesis: The most immediate effect is the halt of lipid A production.

  • Disruption of Outer Membrane Biogenesis: Without a continuous supply of new lipid A molecules, the bacterium cannot properly assemble its outer membrane.[5]

  • Loss of Outer Membrane Integrity: The disruption of outer membrane synthesis leads to increased permeability and loss of structural integrity. This can be experimentally observed using assays with fluorescent probes like N-phenyl-1-naphthylamine (NPN).

  • Cell Lysis and Death: The compromised outer membrane is unable to protect the bacterium from osmotic stress and other environmental insults, leading to cell lysis and death.

The bactericidal activity of this compound has been demonstrated in vitro through time-kill assays, which show a rapid, concentration-dependent reduction in bacterial viability.[3]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including multidrug-resistant (MDR) strains.

Table 1: this compound In Vitro Inhibitory Activity (IC50)
Target Enzyme/OrganismIC50 ValueReference(s)
Enterobacteriaceae spp. LpxC0.02 nM[1][4]
P. aeruginosa LpxCPotent Inhibition (specific value not provided)[3]
Table 2: this compound In Vitro Antibacterial Activity (MIC)
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Enterobacteriaceae spp.0.51[1][5]
Pseudomonas aeruginosa0.060.25[1][3]
Acinetobacter baumannii>64>64[1]
Carbapenem-resistant P. aeruginosa0.250.5[5]
P. aeruginosa APAE10640.12-[1]
P. aeruginosa APAE12320.06-[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action and efficacy of this compound. These are based on established methodologies and should be adapted as needed for specific experimental conditions.

LpxC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

Principle: The activity of LpxC is monitored by detecting the product of the deacetylation reaction. This can be done using various methods, including liquid chromatography-mass spectrometry (LC-MS) to quantify the product.

General Protocol:

  • Enzyme and Substrate Preparation: Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer.

  • Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the LpxC enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by the addition of an acid or organic solvent.

  • Product Quantification: The amount of product formed is quantified using a suitable analytical method like LC-MS.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the LpxC activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MICs.

Principle: Bacteria are grown in a liquid medium containing serial dilutions of the antimicrobial agent. The lowest concentration that inhibits growth is the MIC.

General Protocol (based on CLSI guidelines):

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: The number of viable bacteria is determined at various time points after exposure to the antimicrobial agent. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL.

General Protocol:

  • Preparation of Cultures: A log-phase bacterial culture is prepared.

  • Exposure to this compound: The bacterial culture is exposed to different concentrations of this compound (e.g., 1x, 2x, 4x MIC).

  • Sampling over Time: Aliquots are removed at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the aliquots are plated on agar plates to determine the number of CFU/mL.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.

Outer Membrane Permeability Assay

This assay measures the ability of a compound to disrupt the integrity of the bacterial outer membrane.

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

General Protocol:

  • Bacterial Cell Preparation: Bacterial cells are harvested and washed.

  • Incubation with this compound: The cells are incubated with various concentrations of this compound.

  • Addition of NPN: NPN is added to the cell suspension.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.

  • Data Analysis: An increase in fluorescence intensity compared to untreated controls indicates outer membrane permeabilization.

Visualizations

Lipid A Biosynthesis Pathway and this compound Inhibition

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_acyl_GlcN->LpxD UDP-3-O-acyl-GlcNAc Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Late_acylation Late Acylation & Modification Kdo2_Lipid_IVA->Late_acylation Lipid_A Lipid A Late_acylation->Lipid_A LpxA->UDP_3_acyl_GlcNAc LpxC->UDP_3_acyl_GlcN LpxD->Lipid_X LpxB LpxB LpxH->LpxB Lipid X LpxK LpxK LpxB->LpxK WaaA WaaA LpxK->WaaA Kdo WaaA->Kdo2_Lipid_IVA ACHN975 This compound ACHN975->LpxC

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibitory action of this compound on the LpxC enzyme.

Experimental Workflow for Characterizing this compound

Experimental_Workflow Screening Compound Library Screening LpxC_Assay LpxC Inhibition Assay (IC50) Screening->LpxC_Assay Identify LpxC Inhibitors MIC_Determination MIC Determination (MIC50/MIC90) LpxC_Assay->MIC_Determination Assess Antibacterial Activity Time_Kill Time-Kill Assays MIC_Determination->Time_Kill Determine Bactericidal/Bacteriostatic Effect Membrane_Permeability Outer Membrane Permeability Assay MIC_Determination->Membrane_Permeability Confirm Mechanism In_Vivo In Vivo Efficacy Models (e.g., murine thigh infection) Time_Kill->In_Vivo Membrane_Permeability->In_Vivo Safety Preclinical Safety & Toxicology In_Vivo->Safety Clinical Clinical Trials Safety->Clinical

Caption: A generalized experimental workflow for the discovery and preclinical development of an LpxC inhibitor like this compound.

References

ACHN-975: A Technical Guide to a First-in-Class LpxC Inhibitor Targeting the Lipid A Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACHN-975 emerged as a potent, first-in-class inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. This pathway is essential for the formation of the outer membrane, making it an attractive target for novel antimicrobial agents. This compound demonstrated significant in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae. Despite its promising preclinical profile, the clinical development of this compound was halted due to dose-limiting toxicity observed in Phase 1 trials. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.

Introduction: The Imperative for Novel Gram-Negative Antibiotics

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. Organisms such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae are responsible for a growing number of difficult-to-treat infections. The unique outer membrane of Gram-negative bacteria, anchored by lipopolysaccharide (LPS), provides an effective barrier against many existing antibiotics. The biosynthesis of lipid A, the hydrophobic anchor of LPS, is a highly conserved and essential pathway in these pathogens, presenting a promising target for the development of new classes of antibiotics.

LpxC, a zinc-dependent metalloamidase, catalyzes the first committed and irreversible step in the lipid A biosynthesis pathway.[1][2] Its essential role and high conservation among Gram-negative bacteria, coupled with the absence of a mammalian homologue, make it an ideal target for selective antibacterial therapy.[1] this compound was developed as a potent inhibitor of LpxC, representing a novel mechanistic class of antibiotics.

Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway

This compound exerts its bactericidal activity by selectively inhibiting the LpxC enzyme.[3] This inhibition disrupts the synthesis of lipid A, leading to a cascade of events that compromise the integrity of the bacterial outer membrane and ultimately result in cell death.

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN Acyl-ACP Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X DSMP Disaccharide-1-P Lipid_X->DSMP UDP-2,3-diacyl-GlcN Lipid_IVA Lipid IVA DSMP->Lipid_IVA ATP Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA 2 Kdo Late_acylations Late Acylations Kdo2_Lipid_IVA->Late_acylations Acyl-ACP Lipid_A Lipid A Late_acylations->Lipid_A LpxA LpxA LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC LpxC->UDP_3_O_acyl_GlcN LpxD LpxD LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH LpxH->Lipid_X LpxB LpxB LpxB->DSMP LpxK LpxK LpxK->Lipid_IVA KdtA KdtA KdtA->Kdo2_Lipid_IVA LpxL LpxL LpxL->Late_acylations LpxM LpxM LpxM->Late_acylations ACHN975 This compound ACHN975->LpxC

Figure 1: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibitory action of this compound on the LpxC enzyme.

Quantitative Data Summary

This compound has been evaluated extensively for its in vitro and in vivo activity against key Gram-negative pathogens. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterOrganism/EnzymeValueReference(s)
IC50 P. aeruginosa LpxC1.1 nM[4]
Enterobacteriaceae spp. LpxC0.02 nM[3]
MIC50 P. aeruginosa0.06 µg/mL[3][5]
Enterobacteriaceae0.5 µg/mL[1]
MIC90 P. aeruginosa0.25 µg/mL[3][5]
Enterobacteriaceae1 µg/mL[3]
A. baumannii>64 µg/mL[3]
Table 2: In Vitro Activity of this compound Against Specific P. aeruginosa Strains
StrainMIC (µg/mL)Reference(s)
APAE10640.06[3]
APAE12320.06[3]
APAE11360.12[5]
ATCC 278530.25[3]
Table 3: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model
OrganismDosing Regimen (single dose)Bacterial Load Reduction (log10 CFU/thigh) at 4 hoursReference(s)
P. aeruginosa ATCC 278535 mg/kg~1.5[5]
10 mg/kg~2.0[5]
30 mg/kg~2.5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

LpxC Enzyme Inhibition Assay

This protocol is adapted from a fluorescence-based assay used to determine the 50% inhibitory concentration (IC50) of compounds against the LpxC enzyme.

LpxC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare assay buffer, LpxC enzyme solution, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc (substrate), and this compound serial dilutions in DMSO. add_components Add assay buffer, substrate, and this compound/DMSO to 96-well plate. prep_reagents->add_components start_reaction Initiate reaction by adding LpxC enzyme. add_components->start_reaction incubate_reaction Incubate at 37°C for 30 minutes. start_reaction->incubate_reaction stop_reaction Stop reaction with NaOH. incubate_reaction->stop_reaction hydrolyze Incubate at 37°C for 10 minutes to hydrolyze the product. stop_reaction->hydrolyze neutralize Neutralize with acetic acid. hydrolyze->neutralize add_opa Add o-phthaldialdehyde (OPA) reagent. neutralize->add_opa measure_fluorescence Measure fluorescence (Ex: 340 nm, Em: 460 nm). add_opa->measure_fluorescence calculate_ic50 Calculate IC50 value from dose-response curve. measure_fluorescence->calculate_ic50

Figure 2: Workflow for the LpxC enzyme inhibition assay.

Materials:

  • Black 96-well microplates

  • LpxC enzyme (e.g., from E. coli or P. aeruginosa)

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol

  • Stop Solution: 0.625 M Sodium Hydroxide (NaOH)

  • Neutralization Solution: 0.625 M Acetic Acid

  • Detection Reagent: o-phthaldialdehyde (OPA) in 0.1 M borax, pH 9.5 with 2-mercaptoethanol

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the wells of a 96-well plate, add the assay buffer, substrate (to a final concentration of 25 µM), and the this compound dilutions (final DMSO concentration of 2% v/v).

  • Initiate the reaction by adding the LpxC enzyme (e.g., 50 ng/mL).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the NaOH solution.

  • Incubate for an additional 10 minutes at 37°C to allow for the hydrolysis of the deacetylated product.

  • Neutralize the reaction with the acetic acid solution.

  • Add the OPA detection reagent to each well.

  • Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values and should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • This compound stock solution

Procedure:

  • Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is read as the lowest concentration of this compound at which there is no visible growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound at various multiples of the MIC

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase in MHB.

  • Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL in flasks containing MHB with this compound at concentrations of 0x, 1x, 2x, 4x, etc., of the predetermined MIC.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.

  • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.

Materials:

  • Female ICR (CD-1) or similar mouse strain

  • Cyclophosphamide

  • Bacterial challenge strain (e.g., P. aeruginosa ATCC 27853)

  • This compound formulation for injection

  • Sterile PBS

  • Tissue homogenizer

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This renders the mice with a neutrophil count of <100/mm3.[7]

  • On day 0, inoculate the mice with a bacterial suspension (e.g., 106-107 CFU) via intramuscular injection into the thigh.

  • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a specified route (e.g., intravenous or subcutaneous) at various doses.

  • At different time points post-treatment, euthanize the mice.

  • Aseptically remove the thighs and homogenize the tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).

  • Efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Conclusion and Future Perspectives

This compound represents a significant advancement in the pursuit of novel antibiotics against Gram-negative pathogens. Its potent inhibition of LpxC and promising preclinical activity underscored the potential of the lipid A biosynthesis pathway as a therapeutic target. However, the dose-limiting toxicities observed in early clinical development highlight the challenges in translating potent in vitro activity into a safe and effective therapeutic. The insights gained from the this compound program, including its structure-activity relationships and toxicity profile, are invaluable for the ongoing development of next-generation LpxC inhibitors with an improved therapeutic window. Further research focusing on optimizing the molecular structure to mitigate off-target effects while retaining potent on-target activity is crucial for the successful clinical translation of this promising class of antibiotics.

References

ACHN-975: A Selective LpxC Inhibitor for Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. By targeting this essential pathway, which is absent in mammals, this compound demonstrates significant in vitro activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a summary of its clinical development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. The diminishing pipeline of new antibiotics with novel mechanisms of action necessitates the exploration of new bacterial targets. One such promising target is the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria.[1][2] The enzyme LpxC catalyzes the first committed and irreversible step in this pathway, making it an attractive target for the development of new antibacterial agents.[3]

This compound is a first-in-class LpxC inhibitor that has demonstrated potent activity against a wide range of Gram-negative bacteria.[1] Its novel mechanism of action provides a potential therapeutic option for infections caused by pathogens resistant to currently available antibiotics. This guide summarizes the key preclinical data for this compound and provides detailed methodologies for the evaluation of similar compounds.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting the LpxC enzyme. LpxC is responsible for the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a critical step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria, providing structural integrity and protecting the cell from the external environment.

By inhibiting LpxC, this compound blocks the entire lipid A biosynthetic pathway, leading to the disruption of the outer membrane, and ultimately, bacterial cell death. The high degree of conservation of the LpxC enzyme across various Gram-negative species contributes to the broad-spectrum activity of this compound.[3]

Signaling Pathway: Lipid A Biosynthesis (Raetz Pathway)

The following diagram illustrates the Raetz pathway for lipid A biosynthesis, highlighting the role of LpxC and the inhibitory action of this compound.

Lipid_A_Biosynthesis cluster_pathway Lipid A Biosynthesis Pathway (Raetz Pathway) cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Core & O-antigen addition ACHN_975 This compound ACHN_975->LpxC_edge

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory target of this compound.

Molecular Interaction: this compound Binding to LpxC

Crystallographic studies have revealed the molecular basis for the potent inhibition of LpxC by this compound. The inhibitor binds to the active site of the enzyme, with its hydroxamate moiety chelating the catalytic zinc ion. This interaction is crucial for the high-affinity binding and potent inhibition of the enzyme.[4] The hydrophobic tail of this compound occupies a hydrophobic tunnel in the enzyme, further stabilizing the complex.[4]

LpxC_Inhibition cluster_LpxC LpxC Active Site cluster_ACHN975 This compound Active_Site Active Site Pocket Hydrophobic_Tunnel Hydrophobic Tunnel Zinc_Ion Zn²⁺ Hydroxamate_Moiety Hydroxamate Moiety Hydroxamate_Moiety->Zinc_Ion Chelation Hydrophobic_Tail Hydrophobic Tail Hydrophobic_Tail->Hydrophobic_Tunnel Hydrophobic Interaction

Caption: Schematic of this compound binding to the LpxC active site.

In Vitro Activity

This compound exhibits potent in vitro activity against a wide range of Gram-negative bacteria, including clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. Notably, its activity is maintained against many strains resistant to other classes of antibiotics.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
Organism/GroupNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterobacteriaceae
All Isolates1970.52[1]
Wild-Type750.250.5[1]
ESBL-producing190.52[1]
Carbapenemase-producing580.52[1]
Pseudomonas aeruginosa
All Isolates2500.060.25[5]
Wild-Type11≤0.25≤0.25[1]
Carbapenem-resistant100.252[1]
Cystic Fibrosis Isolates--0.25[5]
Acinetobacter baumannii ->64>64[6]
Table 2: LpxC Enzyme Inhibition by this compound
Enzyme SourceIC₅₀ (nM)Reference
Enterobacteriaceae spp.0.02[6]
Pseudomonas aeruginosa<5[7]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a neutropenic mouse thigh infection model. This model is a standard for assessing the in vivo activity of new antibacterial agents.

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

Mouse_Model_Workflow Induce_Neutropenia Induce Neutropenia (cyclophosphamide) Infect_Thigh Infect Thigh Muscle (intramuscular injection) Induce_Neutropenia->Infect_Thigh Administer_ACHN975 Administer this compound (e.g., intraperitoneal) Infect_Thigh->Administer_ACHN975 Monitor_CFU Monitor Bacterial Load (CFU count from thigh homogenate) Administer_ACHN975->Monitor_CFU Evaluate_Efficacy Evaluate Efficacy (reduction in CFU vs. control) Monitor_CFU->Evaluate_Efficacy

Caption: Workflow for the neutropenic mouse thigh infection model.

Table 3: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model (P. aeruginosa)
Dose (mg/kg)Time Post-treatment (hours)Log₁₀ CFU Reduction (vs. control)Reference
54~2[5]
104>3[5]
304>3[5]
1024Maintained at limit of detection[5]
3024Maintained at limit of detection[5]

Clinical Development

This compound was the first LpxC inhibitor to enter clinical trials. A Phase 1, single-ascending-dose study in healthy volunteers (NCT01597947) was conducted to evaluate its safety, tolerability, and pharmacokinetics.[8] However, the clinical development of this compound was halted due to a dose-limiting toxicity of transient hypotension.[8]

Experimental Protocols

LpxC Enzyme Inhibition Assay

This protocol is adapted from published methods for determining the inhibitory activity of compounds against the LpxC enzyme.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound or other test compounds

  • LC-MS system

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, combine the purified LpxC enzyme and the diluted this compound.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., formic acid).

  • Analyze the reaction mixture using LC-MS to quantify the amount of product formed (UDP-3-O-(R-3-hydroxyacyl)-glucosamine).

  • Calculate the percent inhibition for each concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound or other test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Neutropenic Mouse Thigh Infection Model

This in vivo model assesses the efficacy of antimicrobial agents in an immunocompromised host.

Materials:

  • Female ICR mice (or other suitable strain)

  • Cyclophosphamide

  • Bacterial pathogen (e.g., P. aeruginosa)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Tryptic soy agar (TSA) plates

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • On day 0, infect the thigh muscle of the mice with an intramuscular injection of a standardized bacterial suspension.

  • At a specified time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or intravenous).

  • At various time points post-treatment, euthanize groups of mice and aseptically remove the infected thigh.

  • Homogenize the thigh tissue in a known volume of sterile PBS.

  • Prepare serial dilutions of the tissue homogenate and plate onto TSA plates.

  • Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Calculate the bacterial load per gram of thigh tissue and compare the results between treated and untreated control groups to determine the reduction in bacterial burden.[9]

Conclusion

This compound is a potent and selective inhibitor of LpxC with significant in vitro and in vivo activity against a broad range of Gram-negative bacteria, including multidrug-resistant strains. Its novel mechanism of action represents a promising strategy to combat the growing threat of antimicrobial resistance. Although the clinical development of this compound was discontinued due to a dose-limiting toxicity, the extensive preclinical data and the validation of LpxC as a viable antibacterial target provide a strong foundation for the development of next-generation LpxC inhibitors with improved safety profiles. The experimental protocols detailed in this guide serve as a valuable resource for the continued research and development of this important class of antibiotics.

References

The Rise and Fall of ACHN-975: An LpxC Inhibitor's Journey

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of ACHN-975

This technical guide provides a comprehensive overview of the discovery, development, and history of this compound, a potent, first-in-class inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Developed by Achaogen, this compound showed significant promise as a novel antibiotic against multidrug-resistant (MDR) Gram-negative bacteria. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, summarizes its preclinical and clinical data, and provides insights into the challenges that ultimately led to the discontinuation of its development.

Discovery and Rationale

This compound was identified through an extensive research campaign at Achaogen aimed at discovering novel inhibitors of LpxC with potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen[1]. LpxC is an attractive target for novel antibiotics as it catalyzes the first committed and essential step in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria[1][2]. The enzyme is highly conserved across Gram-negative species and lacks a mammalian homolog, suggesting the potential for selective toxicity[2].

Mechanism of Action

This compound is a selective and potent inhibitor of the LpxC enzyme. It exhibits subnanomolar inhibitory activity against LpxC, thereby blocking the lipid A biosynthetic pathway and disrupting the integrity of the outer membrane of Gram-negative bacteria. This disruption ultimately leads to bacterial cell death. The bactericidal activity of this compound has been described as concentration-dependent against P. aeruginosa and time-dependent against E. coli and K. pneumoniae[3].

Lipid A Biosynthesis Pathway and LpxC Inhibition

The biosynthesis of lipid A is a multi-step enzymatic process. LpxC, a zinc-dependent metalloenzyme, catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of this step is lethal to the bacterium.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A ... LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH LpxH LpxB->Kdo2_Lipid_IVA ... KdtA KdtA ACHN_975 This compound ACHN_975->LpxC

Figure 1: Simplified Lipid A Biosynthesis Pathway and the Site of this compound Inhibition.

Data Presentation

In Vitro Activity

This compound demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including multidrug-resistant isolates.

Table 1: In Vitro Inhibitory Activity of this compound

Organism/EnzymeParameterValueReference
Enterobacteriaceae spp.IC500.02 nM[2]
Enterobacteriaceae spp.MIC901 µg/mL[2]
P. aeruginosaMIC500.06 µg/mL[2]
P. aeruginosaMIC900.25 µg/mL[1][2]
Acinetobacter baumanniiMIC90>64 µg/mL[2]
P. aeruginosa LpxC EnzymeIC50<5 nM[4]

Table 2: MIC Distribution of this compound Against Gram-Negative Isolates

Organism Group (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Enterobacteriaceae (197)0.52≤0.06 - 2[5]
P. aeruginosa (30)0.2520.12 - 2[5]
In Vivo Efficacy

Preclinical evaluation in a neutropenic mouse thigh infection model demonstrated the in vivo bactericidal activity of this compound against P. aeruginosa.

Table 3: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa ATCC 27853

Dose (mg/kg, single intraperitoneal)Change in log10 CFU/thigh at 4 hoursReference
5Reduction[1]
10Reduction[1]
30Reduction[1]

Note: The studies indicated a steady reduction in bacterial titers in the first 4 hours for all dosing groups, with a 3-log10 kill observed by 4 hours for the 10 mg/kg and 30 mg/kg doses[1].

Experimental Protocols

Chemical Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to Achaogen, the general synthetic approach for this class of butadiyne derivatives can be inferred from patents and related publications. The synthesis likely involves a convergent strategy.

Synthesis_Workflow cluster_0 Butadiyne Side Chain Synthesis cluster_1 Amino Acid Head Group Synthesis A Protected (1R,2R)-2-(hydroxymethyl)cyclopropyl acetylene C Sonogashira Coupling A->C B 4-iodobenzoyl derivative B->C D Protected 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)ethynyl)benzoyl derivative C->D F Glaser or Cadiot-Chodkiewicz Coupling D->F E Second Alkyne Coupling Partner E->F G Protected 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid F->G L Amide Coupling (e.g., EDC, HOBt) G->L H Protected (S)-3-amino-3-methyl-2-aminobutanoic acid J Hydroxamic Acid Formation H->J I Hydroxylamine I->J K Protected (S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-amine J->K K->L M Deprotection L->M N This compound M->N

Figure 2: Plausible Synthetic Workflow for this compound.

Methodology Outline:

  • Synthesis of the Butadiyne-Containing Carboxylic Acid: This fragment is likely synthesized through sequential palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the first alkyne, followed by a Glaser or Cadiot-Chodkiewicz coupling to form the butadiyne moiety.

  • Synthesis of the Hydroxamic Acid Headgroup: The amino acid derivative, (S)-3-amino-3-methyl-2-aminobutanoic acid, is protected and then converted to the corresponding hydroxamic acid using hydroxylamine.

  • Amide Coupling and Deprotection: The carboxylic acid and the amine of the headgroup are coupled using standard peptide coupling reagents (e.g., EDC, HOBt). The final step involves the removal of all protecting groups to yield this compound.

LpxC Enzyme Inhibition Assay

Principle: The inhibitory activity of this compound against the LpxC enzyme is determined by measuring the reduction in the formation of the deacetylated product from the enzyme's natural substrate.

Protocol:

  • Reagents and Materials:

    • Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Quenching solution (e.g., formic acid).

    • LC-MS/MS system.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the LpxC enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding the quenching solution.

    • Analyze the samples by LC-MS/MS to quantify the amount of product formed.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution):

  • Materials:

    • This compound stock solution.

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • Bacterial inoculum standardized to approximately 5 x 105 CFU/mL.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare two-fold serial dilutions of this compound in CAMHB in the wells of a microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Neutropenic Mouse Thigh Infection Model

Principle: This in vivo model assesses the efficacy of an antimicrobial agent in an immunocompromised host, mimicking a deep-seated soft tissue infection.

Protocol:

  • Animal Model:

    • Female ICR or Swiss Webster mice.

    • Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection:

    • Culture P. aeruginosa (e.g., ATCC 27853) to mid-log phase and dilute to the desired concentration (e.g., 106-107 CFU/mL).

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intraperitoneal or intravenous) at various doses.

    • Include a vehicle control group.

  • Endpoint:

    • At various time points post-treatment (e.g., 2, 4, 8, 24 hours), euthanize the mice.

    • Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.

    • Plate the dilutions on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).

    • Calculate the change in bacterial load compared to the pre-treatment or vehicle control groups.

Clinical Development and Discontinuation

This compound was the first LpxC inhibitor to enter human clinical trials. A Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study (NCT01597947) was initiated in 2012 to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers[6].

Despite promising preclinical data, the clinical development of this compound was halted. The Phase 1 trial revealed a peak plasma concentration (Cmax)-driven dose-limiting toxicity of transient hypotension without tachycardia[1]. Additionally, inflammation at the infusion site was observed. These adverse effects, coupled with a narrow therapeutic window, led to the decision to terminate the program[1].

ACHN975_Development_Timeline Discovery Discovery by Achaogen (LpxC Inhibitor Program) Preclinical Preclinical Development (In Vitro & In Vivo Efficacy) Discovery->Preclinical Phase1 Phase I Clinical Trial (NCT01597947) Preclinical->Phase1 Toxicity Dose-Limiting Toxicity Observed (Hypotension, Infusion Site Reaction) Phase1->Toxicity Discontinuation Program Discontinuation Toxicity->Discontinuation

Figure 3: Development and Discontinuation Timeline of this compound.

Conclusion and Future Perspectives

This compound represented a significant advancement in the pursuit of novel antibiotics against Gram-negative bacteria. Its potent inhibition of LpxC and broad-spectrum activity underscored the potential of this target. However, the unforeseen cardiovascular toxicity in humans highlighted the challenges of translating promising preclinical findings into safe and effective clinical candidates.

The story of this compound provides valuable lessons for the development of future LpxC inhibitors and other novel antibiotics. The extensive structure-activity relationship (SAR) studies conducted by Achaogen and others, informed by the crystal structure of LpxC in complex with inhibitors like this compound, continue to guide the design of new compounds with improved safety profiles. The development of subsequent LpxC inhibitors has focused on mitigating the off-target effects observed with this compound, aiming to finally deliver a new class of antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

A Technical Whitepaper on the Preclinical Assessment of ACHN-975

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of the preliminary studies on ACHN-975. It focuses on its mechanism of action, antibacterial efficacy, and the toxicological findings that influenced its clinical development. While "cytotoxicity" is often associated with anti-cancer agents, in the context of this compound, it primarily refers to its potent bactericidal activity against Gram-negative bacteria. The systemic toxicity observed in preclinical and clinical studies, which ultimately led to the cessation of its development, is also detailed.

Executive Summary

This compound is a selective, hydroxamate-based inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in Gram-negative bacteria.[1][2] It catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane.[3][4] Developed by Achaogen, this compound demonstrated potent in vitro and in vivo bactericidal activity, particularly against multidrug-resistant Pseudomonas aeruginosa.[3] It was the first LpxC inhibitor to advance to Phase 1 clinical trials.[4][5] However, its development was discontinued due to an insufficient therapeutic window, marked by dose-limiting cardiovascular toxicity observed in preclinical models and early clinical studies.[3][6] This paper synthesizes the available preclinical data, focusing on its mechanism, antibacterial cytotoxicity, and the safety profile that halted its progression.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound exerts its bactericidal effect by targeting a highly conserved and essential pathway in Gram-negative bacteria. The LpxC enzyme is a zinc-dependent metalloamidase responsible for deacetylating UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[7] This is an irreversible and critical step for the synthesis of lipid A.

The inhibitory mechanism of this compound is centered on its hydroxamic acid moiety, which chelates the catalytic Zn²⁺ ion within the LpxC active site.[5][8] This action, combined with interactions between the inhibitor's long hydrophobic tail and the enzyme's active-site tunnel, results in potent, subnanomolar inhibition of the enzyme.[7][9] The disruption of this pathway compromises the integrity of the bacterial outer membrane, leading to rapid, concentration-dependent cell death.[3]

G cluster_pathway Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product1 UDP-3-O-(R-3-hydroxymyristoyl) -GlcNAc LpxA->Product1 LpxC LpxC (Zn²⁺ Enzyme) Product1->LpxC Product2 UDP-3-O-(R-3-hydroxymyristoyl) -glucosamine LpxC->Product2 Disruption Membrane Disruption & Bacterial Cell Death LpxC->Disruption Pathway Blocked LpxD LpxD, LpxH, LpxB... Product2->LpxD LipidA Lipid A Synthesis LpxD->LipidA OM Outer Membrane Integrity LipidA->OM ACHN975 This compound (Hydroxamate Inhibitor) Inhibition Inhibition ACHN975->Inhibition Inhibition->LpxC

Caption: Mechanism of this compound targeting the bacterial LpxC enzyme.

Quantitative Data: In Vitro & In Vivo Efficacy

This compound demonstrated potent activity against a wide range of Gram-negative pathogens. Its efficacy was quantified through enzyme inhibition assays (IC₅₀) and antimicrobial susceptibility testing (MIC).

In Vitro Enzyme Inhibition and Antibacterial Activity

The compound showed subnanomolar inhibitory activity against the purified LpxC enzyme and low MIC values against clinical isolates, including multidrug-resistant strains.

ParameterTargetValueReference(s)
IC₅₀ P. aeruginosa LpxC (purified)0.68 nM[1]
Enterobacteriaceae spp.0.02 nM[7]
MIC₅₀ P. aeruginosa0.06 µg/mL[3][7]
MIC₉₀ P. aeruginosa0.25 µg/mL[3][7]
Enterobacteriaceae spp.1 µg/mL[7]
MIC Range P. aeruginosa APAE10640.12 µg/mL[7]
P. aeruginosa APAE12320.06 µg/mL[7]
In Vivo Bactericidal Activity

Efficacy was confirmed in murine infection models, where this compound showed concentration-dependent bactericidal effects.

Animal ModelPathogenDosing (Single, IP)OutcomeReference(s)
Neutropenic Mouse ThighP. aeruginosa ATCC 278535 mg/kgSteady reduction in bacterial titers within 4h[3][7]
10 mg/kgIncreased efficacy over 5 mg/kg dose[3][7]
30 mg/kgMost rapid reduction in bacterial load[3][7]

Experimental Protocols

The preclinical evaluation of this compound involved standard microbiological and pharmacological assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A two-fold serial dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Plates were incubated at 35-37°C for 18-24 hours.

  • Analysis: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Neutropenic Mouse Thigh Infection Model

This model was used to assess the in vivo pharmacodynamics of this compound.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide on days -4 and -1 before infection.

  • Infection: On day 0, mice were inoculated via intramuscular injection into the thigh with a clinical isolate of P. aeruginosa (e.g., ATCC 27853).

  • Treatment: Two hours post-infection, cohorts of mice received single IP doses of this compound (e.g., 5, 10, 30 mg/kg) or a vehicle control.

  • Quantification: At specified time points (e.g., 0, 2, 4, 6, 24 hours) post-treatment, mice were euthanized, the thighs were homogenized, and serial dilutions were plated to determine bacterial CFU counts.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Prepare serial dilutions of this compound A2 Inoculate with standardized bacterial suspension A1->A2 A3 Incubate for 18-24h A2->A3 A4 Read plates for visible growth A3->A4 A5 Determine MIC A4->A5 B1 Induce neutropenia in mice B2 Infect thigh muscle with P. aeruginosa B1->B2 B3 Administer single IP dose of this compound or vehicle B2->B3 B4 Collect and homogenize thigh tissue at time points B3->B4 B5 Plate serial dilutions and count CFU B4->B5 B6 Determine change in bacterial load B5->B6

Caption: Standard experimental workflows for this compound evaluation.

Safety, Toxicology, and Discontinuation

Despite its promising antibacterial profile, the clinical development of this compound was terminated due to safety concerns that emerged from preclinical and Phase 1 studies. The key issue was a narrow therapeutic window between the efficacious dose and the dose causing significant adverse effects.

  • Preclinical Findings: Studies in animal models revealed cardiovascular liabilities, including bradycardia (a slowing of the heart rate).[9]

  • Phase 1 Clinical Trial Findings: A Phase 1 single ascending dose (SAD) study identified a dose-limiting toxicity (DLT) of transient hypotension (low blood pressure) without a compensatory increase in heart rate (tachycardia).[3] Additionally, inflammation at the infusion site was reported.[5]

These adverse effects were deemed compound-specific and not necessarily a class-wide issue for all LpxC inhibitors.[10] However, for this compound, the risk-benefit profile was unfavorable, as the doses required to prevent the emergence of bacterial resistance were too close to those causing unacceptable toxicity.[3][9] This insufficient therapeutic margin was the primary reason for halting its development.

G Start This compound Development Start Efficacy Potent In Vitro and In Vivo Efficacy Shown Start->Efficacy Safety Preclinical & Phase 1 Safety Assessment Efficacy->Safety Decision Therapeutic Window Assessment Safety->Decision Toxicity Adverse Effects Observed: - Hypotension - Bradycardia - Infusion Site Inflammation Safety->Toxicity Stop Development Terminated Decision->Stop Insufficient Toxicity->Decision

Caption: Logical flow of this compound's development and discontinuation.

Conclusion

This compound stands as a seminal molecule in the development of LpxC inhibitors. It validated LpxC as a viable antibacterial target and demonstrated that potent, bactericidal agents could be developed against challenging Gram-negative pathogens. The preliminary studies showcased its excellent antibacterial cytotoxicity and in vivo efficacy. However, the project also served as a crucial case study on the importance of the therapeutic window. The compound-specific cardiovascular toxicities identified in safety studies ultimately outweighed its antibacterial benefits, leading to the termination of its clinical development. The lessons learned from this compound continue to inform the design and screening of next-generation LpxC inhibitors, with a focus on maintaining high potency while engineering out the off-target effects that limit safety.

References

Methodological & Application

ACHN-975: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed and essential step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens.[2][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of LpxC, binding to the active site of the enzyme.[3] The hydroxamate moiety of this compound chelates the active site Zn2+ ion, a critical component for the enzyme's catalytic activity.[5][6] This interaction blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the lipid A biosynthetic pathway. The disruption of lipid A synthesis compromises the outer membrane, leading to bacterial cell death.[2][3]

Below is a diagram illustrating the lipid A biosynthesis pathway and the inhibitory action of this compound.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB DS_lipid Disaccharide-1-P LpxB->DS_lipid LpxK LpxK DS_lipid->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Kdo_transferases Kdo transferases Lipid_IVA->Kdo_transferases Kdo2_Lipid_IVA Kdo2-Lipid IVA Kdo_transferases->Kdo2_Lipid_IVA Late_acyltransferases Late acyltransferases Kdo2_Lipid_IVA->Late_acyltransferases Lipid_A Lipid A Late_acyltransferases->Lipid_A ACHN_975 This compound ACHN_975->LpxC LpxC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare this compound serial dilutions add_compound Add this compound/vehicle prep_compound->add_compound prep_enzyme Prepare LpxC enzyme solution add_enzyme Add LpxC to microplate prep_enzyme->add_enzyme add_enzyme->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add LpxC substrate (initiate reaction) pre_incubate->add_substrate incubate Incubate add_substrate->incubate quench Quench reaction incubate->quench lcms LC-MS analysis quench->lcms calc_inhibition Calculate % inhibition lcms->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare this compound serial dilutions in CAMHB inoculate Inoculate microplate wells prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually determine MIC incubate->read_mic Cell_Viability_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed_cells Seed mammalian cells in 96-well plate treat_cells Treat cells with this compound/vehicle seed_cells->treat_cells prep_compound Prepare this compound serial dilutions prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent lyse_cells Lyse cells add_reagent->lyse_cells stabilize Stabilize luminescent signal lyse_cells->stabilize read_luminescence Measure luminescence stabilize->read_luminescence calc_viability Calculate % cell viability read_luminescence->calc_viability

References

ACHN-975: Application Notes and Protocols for Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[2][3][4][5] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae.[4][6][7] this compound was the first LpxC inhibitor to advance to Phase 1 clinical trials; however, its development was halted due to dose-limiting toxicity.[4][8][9] Despite this, this compound remains a valuable tool for in vitro research in microbiology labs to study LpxC inhibition and its effects on Gram-negative bacteria.

Mechanism of Action

This compound targets LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which makes up the outer leaflet of the outer membrane in Gram-negative bacteria. The inhibition of LpxC blocks the synthesis of lipid A, leading to a disruption of the outer membrane, cessation of bacterial growth, and ultimately cell death.[2] The hydroxamate moiety of this compound chelates the active site zinc ion within the LpxC enzyme, leading to potent inhibition.[2][9]

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_HMA_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_HMA_GlcNAc->LpxC UDP_HM_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD, LpxH, LpxB, LpxK, KdtA UDP_HM_GlcN->LpxD Lipid_A_precursor Lipid A Precursor Lipid_A Lipid A Lipid_A_precursor->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Bacterial_Viability Bacterial Viability Outer_Membrane->Bacterial_Viability LpxA->UDP_HMA_GlcNAc Acyl-ACP LpxC->UDP_HM_GlcN LpxD->Lipid_A_precursor ACHN_975 This compound ACHN_975->Inhibition Inhibition->LpxC

Caption: Mechanism of action of this compound in the Lipid A biosynthetic pathway.

Data Presentation

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

ParameterValue (µg/mL)Reference
MIC₅₀0.06[1][4]
MIC₉₀0.25[1][4]
MIC Range≤0.06 - 2[4]

Table 2: In Vitro Activity of this compound against Enterobacteriaceae

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterobacteriaceae (overall)0.52[6]
Escherichia coliN/A≤1[7]
Klebsiella pneumoniaeN/AN/A

Table 3: 50% Inhibitory Concentration (IC₅₀) of this compound

Enzyme SourceIC₅₀ (nM)Reference
P. aeruginosa LpxC<0.5[4]
Enterobacteriaceae spp.0.02[1]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against Gram-negative bacteria.[6][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_ACHN Prepare this compound Stock Solution Serial_Dilute Perform 2-fold Serial Dilution of this compound in Microplate Prep_ACHN->Serial_Dilute Prep_Culture Prepare Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prep_Culture->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Plate Read Plate for Bacterial Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound (prepare stock solution in a suitable solvent, e.g., DMSO, and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB))[4]

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into a tube of sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations. Typically, this is done by adding 100 µL of CAMHB to all wells, then adding 100 µL of the highest this compound concentration to the first well, mixing, and transferring 100 µL to the next well, repeating across the plate.[10]

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by using a microplate reader to measure optical density.

2. Time-Kill Kinetic Assay

This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.[13]

Time_Kill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis Prep_Culture Prepare Bacterial Culture Add_ACHN Add this compound to Bacterial Culture Prep_Culture->Add_ACHN Prep_ACHN Prepare this compound Working Solutions Prep_ACHN->Add_ACHN Incubate_Shake Incubate with Shaking Add_ACHN->Incubate_Shake Sample Collect Samples at Time Points Incubate_Shake->Sample Serial_Dilute_Plate Serial Dilute and Plate Samples Sample->Serial_Dilute_Plate Incubate_Plates Incubate Plates Serial_Dilute_Plate->Incubate_Plates Count_CFU Count CFUs Incubate_Plates->Count_CFU Plot_Data Plot Log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for a time-kill kinetic assay.

Materials:

  • This compound

  • Gram-negative bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Pipettes and sterile tips

Procedure:

  • Prepare Bacterial Culture:

    • Grow an overnight culture of the test organism in CAMHB at 37°C with shaking.

    • Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to this compound:

    • Add this compound to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[5]

    • Include a growth control culture without any this compound.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with constant shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture tube.[4]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each collected sample in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

    • Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13] A bacteriostatic effect is observed when there is no significant change in CFU/mL compared to the initial inoculum.

Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling microorganisms and chemical compounds. It is recommended to consult the relevant CLSI documents for the most up-to-date and detailed guidelines. The development of this compound was halted due to safety concerns in clinical trials.

References

ACHN-975: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and experimental use of ACHN-975, a potent inhibitor of the bacterial enzyme LpxC. These guidelines are intended to ensure the consistent and effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A.[1] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, functioning as the hydrophobic anchor of lipopolysaccharide (LPS). By inhibiting LpxC, this compound effectively blocks the production of lipid A, leading to bacterial cell death. This specific mechanism of action makes it a valuable tool for studying bacterial physiology and a promising candidate for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Solubility and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.

Table 1: this compound Solubility and Stock Solution Preparation

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)Use of ultrasonic bath is recommended to aid dissolution.
Solubility in DMSO 100 mg/mL (206.85 mM)---
Appearance (Solid) Light yellow to yellow solid---
Molecular Weight 483.44 g/mol (as TFA salt)---

To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.83 mg of this compound in 1 mL of DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Storage Conditions

The storage conditions for this compound vary depending on whether it is in solid or solution form.

Table 2: this compound Storage Conditions

FormStorage TemperatureDurationSpecial Instructions
Solid Powder 4°CLong-termStore in a sealed container, away from moisture.
Stock Solution (in DMSO) -20°CUp to 1 monthStore in sealed, airtight vials.
Stock Solution (in DMSO) -80°CUp to 6 monthsStore in sealed, airtight vials for long-term storage.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of 2.5 x 10^5 CFU/mL and a further 2-fold dilution of the compound.

  • Include a positive control (bacteria without this compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90%.[2]

In Vitro LpxC Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the LpxC enzyme.

Materials:

  • Purified LpxC enzyme

  • This compound stock solution (in DMSO)

  • LpxC substrate (e.g., UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Detection reagent (e.g., a fluorescent probe that reacts with the deacetylated product)

  • 96-well black plates (for fluorescence-based assays)

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LpxC enzyme to each well containing the diluted this compound or vehicle control (DMSO).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the LpxC substrate to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a quenching agent or by heating).

  • Add the detection reagent and incubate as required to allow for signal development.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol assesses the potential toxicity of this compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Sterile 96-well clear-bottom plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Mechanism of Action and Signaling Pathway

This compound targets the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane in Gram-negative bacteria. The inhibition of LpxC is the committed step in this pathway.

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R_3_OH_Myristoyl_ACP (R)-3-hydroxymyristoyl-ACP R_3_OH_Myristoyl_ACP->LpxA LpxD LpxD R_3_OH_Myristoyl_ACP->LpxD UDP_3_O_acyl_GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcN->LpxD UDP_diacyl_GlcN UDP-2,3-di-O-((R)-3-hydroxymyristoyl)-GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH LpxB LpxB UDP_diacyl_GlcN->LpxB Lipid_X Lipid X Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxK LpxK Disaccharide_1_P->LpxK LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->UDP_diacyl_GlcN LpxH->Lipid_X LpxB->Disaccharide_1_P Lipid_IVA Lipid IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA Late_acyltransferases Late Acyltransferases Kdo2_Lipid_IVA->Late_acyltransferases Lipid_A Lipid A Late_acyltransferases->Lipid_A LpxK->Lipid_IVA WaaA->Kdo2_Lipid_IVA ACHN_975 This compound ACHN_975->LpxC

Caption: The Lipid A Biosynthesis Pathway in Gram-Negative Bacteria.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel LpxC inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies cluster_development Preclinical Development start Compound Synthesis and Preparation enzyme_assay LpxC Enzyme Inhibition Assay (IC50) start->enzyme_assay mic_assay MIC Determination (Antibacterial Activity) start->mic_assay cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50) mic_assay->cytotoxicity selectivity Selectivity Index (CC50 / MIC) cytotoxicity->selectivity pk_pd Pharmacokinetics/ Pharmacodynamics selectivity->pk_pd animal_model Animal Efficacy Model (e.g., mouse thigh infection) pk_pd->animal_model lead_optimization Lead Optimization animal_model->lead_optimization

Caption: A typical workflow for the preclinical evaluation of an LpxC inhibitor.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with ACHN-975

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) enzyme.[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to bactericidal activity against a broad spectrum of Gram-negative pathogens.[1][3] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains and summarize its in vitro activity.

Mechanism of Action of this compound

This compound targets the LpxC enzyme, which is highly conserved among Gram-negative bacteria.[1] The inhibition of LpxC blocks the deacetylation of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine, a crucial step in the lipid A biosynthetic pathway.[1] This disruption of outer membrane synthesis ultimately leads to bacterial cell death.[4] The bactericidal effect of this compound has been described as concentration-dependent for Pseudomonas aeruginosa and time-dependent for E. coli and K. pneumoniae.[4]

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_OH_Myristoyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_OH_Myristoyl_GlcNAc->LpxC UDP_3_OH_Myristoyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_OH_Myristoyl_GlcN->LpxD Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Kdo2_Lipid_A Kdo2-Lipid A WaaA WaaA Kdo2_Lipid_A->WaaA Outer_Membrane Outer Membrane LpxA->UDP_3_OH_Myristoyl_GlcNAc LpxC->UDP_3_OH_Myristoyl_GlcN LpxD->Lipid_X LpxH LpxH LpxB->Kdo2_Lipid_A WaaA->Outer_Membrane ACHN_975 This compound ACHN_975->LpxC MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_drug Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

References

Application Notes and Protocols: ACHN-975 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent, first-in-class inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2][3] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[2] While this compound demonstrated potent in vitro and in vivo activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Enterobacteriaceae, its clinical development was halted due to dose-limiting cardiovascular toxicity.[1][4]

Despite its discontinuation for systemic use, the novel mechanism of action of this compound makes it a valuable tool for research and a potential candidate for combination therapy. Combining this compound with other classes of antibiotics could lead to synergistic effects, potentially lowering the required dose of each agent, reducing toxicity, and overcoming resistance mechanisms. These application notes provide a framework for the experimental design of studies investigating this compound in combination with other antibiotics.

Mechanism of Action and Rationale for Combination Therapy

This compound targets the initial committed step in lipid A biosynthesis.[1] This disruption of the outer membrane can potentiate the activity of other antibiotics that may otherwise have difficulty penetrating the Gram-negative cell envelope or are susceptible to efflux pumps.

Signaling Pathway: this compound Mechanism of Action

ACHN-975_Mechanism_of_Action This compound Inhibition of Lipid A Biosynthesis cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm LPS_Assembly LPS Assembly and Transport to Outer Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Lipid_X UDP-3-O-(R-3-hydroxymyristoyl)-Glucosamine LpxC->Lipid_X ACHN_975 This compound ACHN_975->LpxC LpxD LpxD Lipid_X->LpxD Lipid_IVA Lipid IVA LpxD->Lipid_IVA Late_Acyltransferases Late Acyltransferases Lipid_IVA->Late_Acyltransferases Kdo_Transferases Kdo Transferases Late_Acyltransferases->Kdo_Transferases Precursor_Lipid_A Precursor Lipid A-Kdo2 Kdo_Transferases->Precursor_Lipid_A Precursor_Lipid_A->LPS_Assembly Transport to Periplasm

Caption: this compound inhibits the LpxC enzyme in the cytoplasm, blocking the lipid A biosynthetic pathway.

Experimental Design: In Vitro Synergy Testing

The following protocols are designed to assess the synergistic potential of this compound with other antibiotics against clinically relevant Gram-negative pathogens.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of this compound and partner antibiotics individually against the selected bacterial strains.

Protocol:

  • Bacterial Strain Selection: Utilize a panel of Gram-negative bacteria, including reference strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922) and clinical isolates with known resistance profiles.

  • Culture Preparation: Grow bacterial isolates overnight in cation-adjusted Mueller-Hinton broth (CAMHB). Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Preparation: Prepare stock solutions of this compound and partner antibiotics. Serially dilute the antibiotics in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

Objective: To systematically evaluate the interaction between this compound and a partner antibiotic.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of this compound (serially diluted along the rows) and the partner antibiotic (serially diluted along the columns).

  • Inoculation and Incubation: Inoculate the wells with the standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL). Incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Experimental Workflow: In Vitro Synergy Assessment

Synergy_Workflow In Vitro Synergy Assessment Workflow Start Start: Select Bacterial Strains and Antibiotics MIC_Individual Determine Individual MICs Start->MIC_Individual Checkerboard Perform Checkerboard Assay MIC_Individual->Checkerboard Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Interpret_Results Interpret Synergy Results Calculate_FICI->Interpret_Results Synergy Synergy (FICI <= 0.5) Interpret_Results->Synergy Yes No_Synergy No Synergy (FICI > 0.5) Interpret_Results->No_Synergy No Time_Kill Proceed to Time-Kill Assay Synergy->Time_Kill End End of In Vitro Assessment No_Synergy->End Time_Kill->End

Caption: Workflow for assessing the in vitro synergy of this compound with other antibiotics.

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound in combination with a partner antibiotic over time.

Protocol:

  • Culture Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Treatment Groups: Set up flasks containing:

    • Growth control (no antibiotic)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Partner antibiotic alone (at a sub-MIC concentration)

    • This compound and partner antibiotic in combination

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on Mueller-Hinton agar.

  • Data Analysis: Incubate plates overnight and count the colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Data Presentation: Hypothetical In Vitro Synergy Data

The following tables present hypothetical data for this compound in combination with a beta-lactam (e.g., Meropenem) and an aminoglycoside (e.g., Tobramycin) against a multidrug-resistant P. aeruginosa strain.

Table 1: Individual MICs of this compound and Partner Antibiotics

AntibioticMIC (µg/mL) against MDR P. aeruginosa
This compound0.25
Meropenem16
Tobramycin8

Table 2: Checkerboard Assay Results and FICI Calculation

Antibiotic CombinationMIC in Combination (µg/mL)FICIInterpretation
This compound + MeropenemThis compound: 0.0625, Meropenem: 20.375Synergy
This compound + TobramycinThis compound: 0.125, Tobramycin: 11.0Additive

Table 3: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)

TreatmentLog10 CFU/mL Reduction
This compound (0.125 µg/mL)1.5
Meropenem (8 µg/mL)1.0
This compound + Meropenem4.0 (Synergistic)

Experimental Design: In Vivo Efficacy Testing

For promising in vitro combinations, in vivo studies are crucial to validate the synergistic effect.

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in combination with a partner antibiotic in a neutropenic mouse thigh infection model.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide).

  • Infection: Inject a standardized inoculum of the target Gram-negative pathogen into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer treatments via an appropriate route (e.g., intraperitoneal or intravenous). Treatment groups may include:

    • Vehicle control

    • This compound alone

    • Partner antibiotic alone

    • This compound and partner antibiotic in combination

  • Efficacy Endpoint: At 24 hours post-treatment, euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial cultures to determine the bacterial burden (CFU/thigh).

  • Data Analysis: Compare the bacterial burden between the treatment groups. A synergistic effect is indicated by a significantly greater reduction in bacterial load in the combination group compared to the individual agents.

Logical Relationship: In Vitro to In Vivo Translation

In_Vitro_In_Vivo Translational Workflow: From In Vitro to In Vivo In_Vitro_Synergy Demonstrated In Vitro Synergy (Checkerboard, Time-Kill) PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vitro_Synergy->PK_PD_Modeling Dose_Selection In Vivo Dose Selection PK_PD_Modeling->Dose_Selection In_Vivo_Model Murine Infection Model (e.g., Thigh, Lung) Dose_Selection->In_Vivo_Model Efficacy_Endpoint Assess In Vivo Efficacy (Bacterial Burden Reduction) In_Vivo_Model->Efficacy_Endpoint Toxicity_Assessment Evaluate Potential for Reduced Toxicity Efficacy_Endpoint->Toxicity_Assessment Decision Go/No-Go for Further Development Toxicity_Assessment->Decision

Caption: Logical progression from in vitro synergy to in vivo efficacy testing.

Conclusion

The unique mechanism of action of this compound provides a strong rationale for its investigation in combination with other antibiotic classes. The experimental designs and protocols outlined in these application notes offer a comprehensive framework for evaluating the potential of this compound to act synergistically with existing antibiotics. Such combinations could potentially revitalize the utility of older antibiotics, combat multidrug resistance, and offer new therapeutic strategies against challenging Gram-negative infections. While the systemic toxicity of this compound remains a concern, combination therapies might allow for lower, safer dosing regimens, or its use could be explored in topical or localized applications where systemic exposure is limited. Further research in this area is warranted to fully explore the therapeutic potential of LpxC inhibitors in combination antimicrobial therapy.

References

Troubleshooting & Optimization

ACHN-975 Technical Support Center: Troubleshooting Solubility for Optimal Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming solubility challenges associated with ACHN-975, a potent inhibitor of the bacterial enzyme LpxC. Proper handling and formulation of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound?

A1: The trifluoroacetate (TFA) salt of this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL (206.85 mM).[1] It is crucial to use fresh, high-quality, anhydrous DMSO, as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1]

Q2: I dissolved this compound in DMSO, but it precipitated upon dilution in my aqueous assay buffer. What should I do?

A2: This is a common issue with compounds that are poorly soluble in water. To prevent precipitation, it is important to perform serial dilutions and ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum. For most cell-based assays, including antibacterial susceptibility testing, the final DMSO concentration should not exceed 1-2%, as higher concentrations can be toxic to cells and interfere with experimental results. Some sources suggest a general upper limit of 10% for biological assays, though this can be organism-dependent.[2]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the solution is stored in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
This compound powder will not dissolve in DMSO. 1. Presence of moisture in DMSO. 2. Insufficient mixing.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Use an ultrasonic bath to aid in dissolution.[1]
Precipitation observed in aqueous buffer after adding DMSO stock. 1. Final DMSO concentration is too low to maintain solubility. 2. The aqueous buffer is incompatible with the compound.1. Increase the final DMSO concentration, ensuring it remains within the tolerated limit for your specific assay (typically ≤1-2%). 2. Consider using a different buffer system or adding a surfactant like Tween 80 at a low concentration (e.g., 0.01-0.1%) to the final solution to improve stability.
Inconsistent results in in vitro assays. 1. Incomplete dissolution of this compound. 2. Degradation of the compound due to improper storage. 3. High DMSO concentration affecting bacterial growth.1. Visually inspect the stock solution for any particulate matter before use. If necessary, briefly sonicate before making dilutions. 2. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. 3. Perform a DMSO toxicity control to determine the maximum tolerated concentration for your bacterial strains. For some sensitive strains, like Acinetobacter baumannii, DMSO concentrations as low as 6% can be inhibitory.[2]
Difficulty in preparing a stable formulation for in vivo studies. High lipophilicity and low aqueous solubility of this compound.For intraperitoneal (IP) injections in mice, consider formulating this compound in a vehicle containing a mixture of solvents. Common vehicles for poorly soluble compounds include a combination of DMSO (0.5-5%), polyethylene glycol (PEG), and saline. The final formulation should be a clear solution. It is essential to perform a vehicle toxicity study in a small group of animals before proceeding with the main experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound TFA salt

    • Anhydrous, high-purity DMSO

    • Sterile, conical microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-50 mg/mL. A higher concentration stock (up to 100 mg/mL) can be prepared if necessary.[1]

    • Vortex the tube for 1-2 minutes.

    • Place the tube in an ultrasonic water bath for 5-10 minutes, or until the compound is fully dissolved.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general guideline and should be adapted based on the specific bacterial strains and laboratory standards (e.g., CLSI guidelines).

  • Materials:

    • This compound stock solution in DMSO

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

    • 96-well microtiter plates

    • Bacterial inoculum prepared to the appropriate density (e.g., 5 x 10^5 CFU/mL)

  • Procedure:

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. Ensure the final volume in each well is consistent (e.g., 50 µL).

    • Important: The concentration of DMSO in the wells should be kept constant across the dilution series and should not exceed the concentration known to be non-inhibitory to the test organism (typically ≤1%). A DMSO-only control well is essential.

    • Add an equal volume (e.g., 50 µL) of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in medium with DMSO, no drug) and a negative control (medium only).

    • Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 35-37°C for 18-24 hours).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Mechanism of Action: LpxC Inhibition

This compound targets and inhibits the LpxC enzyme, which is a crucial component in the lipid A biosynthesis pathway in Gram-negative bacteria. Lipid A is an essential component of the outer membrane lipopolysaccharide (LPS). By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to cell death.

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_acyl_GlcNAc LpxC LpxC (Deacetylase) UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_acyl_GlcN ACHN975 This compound ACHN975->LpxC Inhibition LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Further_Steps Further Biosynthetic Steps Lipid_X->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A LPS Lipopolysaccharide (LPS) (Outer Membrane Integrity) Lipid_A->LPS

Caption: this compound inhibits the LpxC enzyme in the Lipid A biosynthesis pathway.

Experimental Workflow for this compound Solution Preparation

Solution_Prep_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Assay Preparation cluster_invivo In Vivo Formulation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso sonicate Vortex & Sonicate add_dmso->sonicate check_sol Visually Inspect for Complete Dissolution sonicate->check_sol aliquot Aliquot & Store at -80°C check_sol->aliquot thaw_stock Thaw Stock Aliquot aliquot->thaw_stock thaw_stock_vivo Thaw Stock Aliquot aliquot->thaw_stock_vivo serial_dil Perform Serial Dilutions in Assay Medium thaw_stock->serial_dil add_cells Add Bacterial Inoculum serial_dil->add_cells incubate Incubate & Read Results add_cells->incubate prepare_vehicle Prepare Vehicle (e.g., DMSO/PEG/Saline) thaw_stock_vivo->prepare_vehicle dilute_vivo Dilute Stock in Vehicle prepare_vehicle->dilute_vivo check_sol_vivo Ensure Final Formulation is Clear dilute_vivo->check_sol_vivo administer Administer to Animal Model check_sol_vivo->administer

Caption: Workflow for preparing this compound solutions for experimental use.

References

ACHN-975 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of ACHN-975 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability issues with this compound?

This compound contains a hydroxamic acid moiety, which is known to be susceptible to chemical degradation.[1][2] Based on the general behavior of hydroxamic acids, the primary stability concerns for this compound in solution are hydrolysis, oxidation, and photostability.[3][4][5] Hydrolysis can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.[5][6] The molecule may also be sensitive to oxidative stress and degradation upon exposure to light.[1][3]

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

For short-term storage, stock solutions of this compound can be prepared in 100% dimethyl sulfoxide (DMSO) and stored at -20°C. When preparing aqueous solutions for experiments, it is advisable to use freshly prepared dilutions from the DMSO stock. The stability of this compound in aqueous buffers is expected to be pH-dependent, with maximal stability likely around neutral pH.[7] For long-term storage, it is recommended to store the compound as a dry solid at -20°C or below, protected from light and moisture.

Q3: What are the likely degradation products of this compound?

Based on the known degradation pathways of hydroxamic acids, the primary degradation product of this compound is expected to be the corresponding carboxylic acid, formed through the hydrolysis of the hydroxamic acid functional group.[8][9] Other potential degradation products could arise from oxidation or photodegradation of the molecule.[1][3] Identification of specific degradation products would require experimental analysis using techniques such as HPLC-MS.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound.[10][11] This method should be capable of separating the intact this compound from its potential degradation products. A UV detector is typically suitable for this purpose. By analyzing samples at different time points, you can quantify the remaining concentration of this compound and the formation of any degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
  • Possible Cause 1: Degradation of this compound in aqueous assay buffer.

    • Troubleshooting Steps:

      • pH of the buffer: The stability of hydroxamic acids is pH-dependent.[7] Ensure your assay buffer is within a pH range of 6-8 for potentially better stability. Avoid highly acidic or alkaline buffers if possible.

      • Freshness of the solution: Prepare fresh dilutions of this compound in your aqueous assay buffer from a frozen DMSO stock immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

      • Temperature: Perform experiments at the lowest feasible temperature to minimize thermal degradation.

      • Control experiment: Include a stability control where this compound is incubated in the assay buffer for the duration of the experiment without the biological components. Analyze the sample by HPLC to check for degradation.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting Steps:

      • Use low-adsorption plasticware or glass vials for preparing and storing this compound solutions.

      • Consider including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffers to minimize non-specific binding, if compatible with your assay.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
  • Possible Cause 1: On-column degradation.

    • Troubleshooting Steps:

      • Mobile phase pH: Ensure the pH of the mobile phase is compatible with this compound stability. A slightly acidic mobile phase (e.g., pH 3-5 with formic acid or trifluoroacetic acid) is often suitable for the analysis of hydroxamic acids.

      • Column temperature: Analyze samples at a controlled, moderate temperature (e.g., 25-30°C) to prevent on-column degradation.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Steps:

      • Protect this compound solutions from light by using amber vials or covering vessels with aluminum foil.[1]

      • Minimize the exposure of samples to ambient light during preparation and analysis.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a general overview of expected stability based on the chemical properties of hydroxamic acids. Researchers should determine the specific stability of this compound under their experimental conditions.

ParameterConditionExpected Stability of this compound (based on general hydroxamic acid properties)
Solid State -20°C, protected from light and moistureExpected to be stable for an extended period.
DMSO Stock Solution -20°CGenerally stable for several months. Avoid repeated freeze-thaw cycles.
Aqueous Solution pH < 4Susceptible to acid-catalyzed hydrolysis.[5]
pH 6-8Expected to have optimal stability.[7]
pH > 8Susceptible to base-catalyzed hydrolysis.[12]
Thermal Stress Elevated temperatures (>40°C)Increased rate of degradation.
Oxidative Stress Presence of oxidizing agents (e.g., H₂O₂)Susceptible to oxidation.[4]
Photostability Exposure to UV or ambient lightPotentially unstable; may undergo photodegradation.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 24 hours. Also, reflux a solution of the drug (100 µg/mL in 50:50 acetonitrile:water) for 8 hours.

    • Photodegradation: Expose a solution of the drug (100 µg/mL in 50:50 acetonitrile:water) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products and calculate the percentage of degradation of this compound.

Protocol 2: Suggested HPLC Method for this compound Stability Testing

This is a general starting method that may require optimization for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway ACHN_975 This compound (Hydroxamic Acid) Carboxylic_Acid Primary Degradation Product (Carboxylic Acid) ACHN_975->Carboxylic_Acid Hydrolysis (Acid or Base) Other_Degradants Other Degradation Products ACHN_975->Other_Degradants Oxidation / Photolysis

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilution Dilute in Stress Medium (Acid, Base, Oxidant, etc.) Stock->Dilution Incubation Incubate under Specific Conditions (Temp, Light) Dilution->Incubation Neutralize Neutralize (if necessary) Incubation->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Assay Results? Check_Prep Review Solution Preparation (Freshness, Solvent) Start->Check_Prep Check_Conditions Evaluate Assay Conditions (pH, Temperature, Light) Start->Check_Conditions Run_Control Run Stability Control (HPLC Analysis) Check_Prep->Run_Control Check_Conditions->Run_Control Degradation_Confirmed Degradation Confirmed Run_Control->Degradation_Confirmed Yes No_Degradation No Significant Degradation Run_Control->No_Degradation No Optimize_Conditions Optimize Assay Conditions (e.g., use fresh solutions) Degradation_Confirmed->Optimize_Conditions Investigate_Other Investigate Other Factors (e.g., target stability, cell health) No_Degradation->Investigate_Other

Caption: Troubleshooting logic for inconsistent assay results.

References

Reasons for variability in ACHN-975 MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential reasons for variability in ACHN-975 Minimum Inhibitory Concentration (MIC) results. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloamidase that catalyzes the first committed step in the biosynthesis of lipid A, the lipid anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound blocks the synthesis of LPS, leading to disruption of the outer membrane and subsequent bacterial cell death. This compound has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including multidrug-resistant strains.

Q2: What are the expected MIC ranges for this compound against common Gram-negative bacteria?

A2: this compound generally exhibits low MIC values (≤1 µg/mL) against a wide array of Gram-negative bacteria. However, values can vary depending on the bacterial species and strain. Below is a summary of reported MIC50 and MIC90 values for this compound against selected Gram-negative organisms.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae0.51
Pseudomonas aeruginosa0.060.25
Acinetobacter baumannii>64>64

Data compiled from multiple sources.

Q3: Are there established quality control (QC) strains and expected MIC ranges for this compound susceptibility testing?

A3: Yes, for ensuring the accuracy and reproducibility of this compound MIC testing, standard quality control strains should be used. The recommended QC strains and their expected MIC ranges are listed below, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Quality Control StrainCLSI DocumentExpected MIC Range (µg/mL)
Escherichia coli ATCC 25922M100Not yet officially established, but expected to be low (e.g., ≤1 µg/mL) based on published data.
Pseudomonas aeruginosa ATCC 27853M100Not yet officially established, but published data suggests a range of 0.125-0.5 µg/mL.

Note: While this compound is an investigational agent and may not have officially published CLSI QC ranges, using these standard strains and monitoring for consistent results is crucial for internal quality control.

Troubleshooting Guide for this compound MIC Variability

Variability in this compound MIC results can arise from both technical and biological factors. This guide provides a structured approach to troubleshooting inconsistent results.

Section 1: Technical Variability

This section focuses on the experimental parameters that can influence MIC outcomes.

Issue 1: Inconsistent MIC values between experiments.

Potential CauseRecommended Action
Media Composition: The composition of the growth medium, particularly the concentration of divalent cations (Mg2+ and Ca2+), can affect the activity of some antimicrobial agents.Ensure the use of cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines for susceptibility testing. Prepare the media consistently according to the manufacturer's instructions.
Inoculum Preparation: An incorrect inoculum density is a common source of error in MIC testing.Prepare the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This should be further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. Use a spectrophotometer for accurate measurement of the McFarland standard.
Incubation Conditions: Variations in incubation time and temperature can lead to inconsistent bacterial growth and, consequently, variable MICs.Strictly adhere to the recommended incubation conditions: 35 ± 2°C for 16-20 hours in ambient air.
Reading of Results: Subjectivity in visually determining the MIC endpoint (the lowest concentration with no visible growth) can introduce variability.Use an automated plate reader to measure optical density for a more objective determination of the MIC. If reading visually, ensure consistent lighting and have a second individual confirm the results.

Issue 2: No bacterial growth in control wells.

Potential CauseRecommended Action
Inoculum Viability: The bacterial inoculum may not have been viable.Use a fresh overnight culture to prepare the inoculum. Streak a sample of the final inoculum onto an agar plate and incubate to confirm viability.
Media Sterility: The growth medium may be contaminated.Always test a sample of the prepared media for sterility by incubating it without any bacterial inoculum.
Section 2: Biological Variability

This section addresses the inherent biological factors of the test organisms that can lead to different MIC results.

Issue 3: Higher than expected MIC values for certain isolates.

Potential CauseRecommended Action
Efflux Pump Overexpression: A primary mechanism of acquired resistance to this compound is the overexpression of multidrug efflux pumps. In Pseudomonas aeruginosa, mutations in the nfxB gene, a repressor of the MexCD-OprJ efflux pump, can lead to increased MICs.If an isolate shows an unexpectedly high MIC, consider sequencing the nfxB gene (in P. aeruginosa) or other known efflux pump regulators. An alternative is to perform the MIC assay in the presence of an efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN), to see if the MIC is reduced.
Intrinsic Resistance: Some bacterial species, such as Acinetobacter baumannii, exhibit high intrinsic resistance to this compound.Be aware of the expected spectrum of activity of this compound. High MICs against certain species may be expected and not necessarily an experimental artifact.
Spontaneous Mutations: Spontaneous mutations in the lpxC gene, although less common, could potentially alter the binding of this compound and lead to increased MICs.For isolates with confirmed high MICs in the absence of efflux pump overexpression, sequencing of the lpxC gene may be warranted.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains to be tested

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C or below.

  • Preparation of this compound Working Solutions:

    • On the day of the assay, prepare serial twofold dilutions of this compound in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.008 to 16 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 108 CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted inoculum 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 106 CFU/mL.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the appropriate this compound working solution to each well of a 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial inoculum to each well. The final inoculum concentration will be approximately 5 x 105 CFU/mL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

This compound Mechanism of Action: Inhibition of the LpxC Pathway

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_3_O_acyl_GlcN Lipid_A_Biosynthesis Downstream Lipid A Biosynthesis UDP_3_O_acyl_GlcN->Lipid_A_Biosynthesis ACHN975 This compound ACHN975->Inhibition

Caption: this compound inhibits the LpxC enzyme in the Lipid A biosynthesis pathway.

Experimental Workflow for this compound MIC Determination

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of this compound Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate 96-Well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for determining the MIC of this compound.

Technical Support Center: Optimizing ACHN-975 Concentration for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of ACHN-975 for bacterial growth inhibition experiments.

Troubleshooting Guide

Encountering variability in experimental outcomes is a common challenge. This guide addresses specific issues that may arise during the use of this compound.

Issue Potential Cause Recommended Solution
Higher than expected Minimum Inhibitory Concentration (MIC) values 1. Bacterial Resistance: Development of spontaneous resistance, often through mutations in efflux pump regulators (e.g., nxfB).[1] 2. Inoculum Effect: The starting concentration of bacteria was too high. 3. Compound Degradation: Improper storage or handling of this compound solution.1. Sequence the genome of the resistant isolates to identify potential mutations. Consider using this compound in combination with other agents. 2. Standardize the inoculum preparation to achieve a final concentration of approximately 5 x 10^5 CFU/mL. 3. Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment.[2]
Bacterial regrowth after initial inhibition (e.g., at 24-hour time point) 1. Selection of Resistant Subpopulation: The initial inoculum may have contained a small number of resistant bacteria that were selected for during the experiment.[1] 2. Compound Instability: this compound may degrade over the course of a long incubation period.1. Perform time-kill assays to monitor bacterial viability over a 24-hour period. Plate samples at different time points to quantify regrowth. 2. Replenish the compound at specific time intervals in longer-term experiments if instability is suspected.
Inconsistent results between experimental replicates 1. Pipetting Errors: Inaccurate serial dilutions of this compound or inconsistent inoculum addition. 2. Well-to-well Contamination: Cross-contamination between wells of a microtiter plate. 3. Non-homogenous Bacterial Suspension: Clumping of bacteria leading to uneven distribution in wells.1. Use calibrated pipettes and change tips for each dilution and transfer. 2. Be careful during plate handling and sealing to prevent splashing. 3. Ensure the bacterial suspension is thoroughly vortexed before addition to the wells.
No inhibition of bacterial growth observed 1. Incorrect Bacterial Strain: The target bacterium may not be a Gram-negative species, or it may possess intrinsic resistance mechanisms. This compound is specifically active against Gram-negative bacteria.[3] 2. Inactive Compound: The this compound used may be inactive due to improper synthesis or degradation.1. Verify the identity and Gram stain of the bacterial strain. This compound targets the LpxC enzyme, which is essential for lipid A biosynthesis in Gram-negative bacteria.[3][4] 2. Obtain a new, certified batch of this compound. Perform a quality control check using a known susceptible strain.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

1. What is the mechanism of action of this compound?

This compound is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[3][4] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed step in the biosynthesis of lipid A, the lipid anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4][5] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC LpxA->UDP_3_O_acyl_GlcNAc Acyl Transfer Deacetylated_product UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->Deacetylated_product Deacetylation ACHN975 This compound ACHN975->LpxC Inhibition Lipid_A_Biosynthesis Downstream Lipid A Biosynthesis Deacetylated_product->Lipid_A_Biosynthesis Outer_Membrane Outer Membrane Integrity Lipid_A_Biosynthesis->Outer_Membrane Bacterial_Cell_Death Bacterial Cell Death Outer_Membrane->Bacterial_Cell_Death Disruption leads to

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

2. What are the typical MIC values of this compound against common Gram-negative bacteria?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The activity of this compound is potent against a range of Gram-negative pathogens.

Bacterial Species/Group MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Pseudomonas aeruginosa0.060.25[1][4]
Enterobacteriaceae0.51 - 2[4][6]
Escherichia coliNot explicitly stated, but falls under Enterobacteriaceae≤ 1[7]
Klebsiella pneumoniaeNot explicitly stated, but falls under Enterobacteriaceae≤ 1[7]

MIC₅₀: The concentration of this compound that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

3. How should I prepare and store this compound?

For optimal performance and stability, this compound should be handled with care.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The product is stable for at least 6 months when stored at -80°C.[2]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate culture medium.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of 2-fold serial dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC of the test organism.

    • Include a positive control well (no this compound) and a negative control well (no bacteria).

  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 isolated colonies and inoculate them into fresh CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL in each well.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_ACHN Prepare Serial Dilutions of this compound in 96-well plate Inoculate Inoculate Plate with Bacterial Suspension Prep_ACHN->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilute_Inoculum Dilute Inoculum to ~1 x 10^6 CFU/mL Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect or Read OD600 Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Experimental Workflow for MIC Determination.

References

Preventing ACHN-975 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACHN-975. Our goal is to help you prevent and resolve issues related to this compound precipitation in cell culture media, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of LpxC, a crucial enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria.[1][2][3] Lipid A is an essential component of the outer membrane of these bacteria.[3] By inhibiting LpxC, this compound disrupts the formation of this membrane, leading to bacterial cell death.[2][4]

Q2: What is the recommended solvent and storage condition for this compound?

The recommended solvent for this compound is DMSO.[1] It is advisable to use freshly opened, high-purity DMSO as the compound's solubility can be significantly affected by moisture.[1] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain stability, it is important to store the compound in a sealed container, away from moisture.[1]

Q3: At what concentration is this compound soluble in DMSO?

This compound can be dissolved in DMSO at a concentration of 100 mg/mL (206.85 mM).[1] Achieving this concentration may require sonication.[1]

Q4: What are the common causes of compound precipitation in cell culture media?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Temperature shifts: Moving media between different temperatures can cause dissolved components to fall out of solution.[5][6]

  • High concentrations: The concentration of media components can increase due to evaporation, leading to precipitation.[5][7]

  • pH instability: Changes in the pH of the culture medium can affect the solubility of dissolved substances.[5][7]

  • Salt concentration: High concentrations of salts, particularly calcium salts, can lead to the formation of insoluble crystals.[5][7]

  • Repeated freeze-thaw cycles: This can denature proteins and reduce the solubility of other components in the media.[5][7]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.

Initial Observation: Precipitate Detected in Culture Media

If you observe a precipitate in your culture media after adding this compound, follow these troubleshooting steps:

  • Verify Stock Solution:

    • Examine the stock solution: Check your this compound stock solution for any visible precipitate. If present, gently warm the solution to 37°C and vortex to redissolve.

    • Solvent quality: Ensure you are using anhydrous, high-purity DMSO. Hygroscopic DMSO can absorb moisture, which may reduce the solubility of this compound.[1]

  • Review Dilution Protocol:

    • Avoid direct dilution: Do not add the highly concentrated DMSO stock solution directly to the full volume of your culture media. This can cause the compound to precipitate out of solution.

    • Use a serial dilution method: First, dilute the this compound stock solution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your culture media.

  • Check Culture Conditions:

    • Media temperature: Always use pre-warmed culture media (37°C) when adding this compound. Adding the compound to cold media can decrease its solubility.

    • pH of media: Ensure the pH of your culture media is within the optimal range for your cells and the compound.

    • Incubator humidity: Check that the incubator has adequate humidity to prevent evaporation from your culture plates, which can concentrate media components and lead to precipitation.[7]

Data Presentation: this compound Solubility and Storage
ParameterValueSource
Solvent DMSO[1]
Solubility in DMSO 100 mg/mL (206.85 mM)[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]
Storage Conditions Sealed, away from moisture[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, conical microcentrifuge tubes

  • Sonicator

Procedure:

  • Equilibrate this compound powder and anhydrous DMSO to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes to initially mix the compound.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Adding this compound to Culture Media

Objective: To add this compound to cell culture media while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • In a sterile tube, prepare an intermediate dilution of this compound by adding the required volume of the stock solution to a small volume of the pre-warmed culture medium. Pipette up and down gently to mix.

  • Add the intermediate dilution to the final volume of pre-warmed culture medium. Mix gently by swirling the flask or inverting the tube.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

ACHN_975_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc LpxC LpxC Enzyme UDP_GlcNAc->LpxC LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc Lipid_X Lipid X UDP_3_acyl_GlcNAc->Lipid_X LpxD Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A Multiple Steps LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane ACHN_975 This compound ACHN_975->LpxC Inhibition LpxC->UDP_3_acyl_GlcNAc Deacetylation

Caption: this compound inhibits the LpxC enzyme in the Lipid A biosynthetic pathway.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_application Application prep_stock Prepare this compound Stock Solution (in DMSO) intermediate_dilution Create Intermediate Dilution in small volume of media prep_stock->intermediate_dilution warm_media Pre-warm Culture Media to 37°C warm_media->intermediate_dilution final_dilution Add Intermediate Dilution to Final Media Volume intermediate_dilution->final_dilution add_to_cells Add Medicated Media to Cells final_dilution->add_to_cells incubate Incubate Cells add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell culture.

Troubleshooting_Precipitation start Precipitate Observed in Culture Media check_stock Is Stock Solution Clear? start->check_stock warm_stock Warm Stock to 37°C and Vortex/Sonicate check_stock->warm_stock No check_dilution Direct Dilution Used? check_stock->check_dilution Yes warm_stock->check_dilution use_serial_dilution Use Serial Dilution with Pre-warmed Media check_dilution->use_serial_dilution Yes check_media_temp Was Media Pre-warmed? check_dilution->check_media_temp No resolved Issue Resolved use_serial_dilution->resolved prewarm_media Always Pre-warm Media to 37°C check_media_temp->prewarm_media No contact_support Contact Technical Support check_media_temp->contact_support Yes prewarm_media->resolved

Caption: Decision tree for troubleshooting this compound precipitation.

References

Identifying and mitigating ACHN-975 experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACHN-975. The information is designed to help identify and mitigate potential experimental artifacts and address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, subnanomolar inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to bactericidal activity against a wide range of Gram-negative pathogens.[1][3]

Q2: Why were the clinical trials for this compound halted?

A2: Clinical trials for this compound were discontinued due to dose-limiting cardiovascular toxicity, specifically transient hypotension (a temporary drop in blood pressure) without a compensatory increase in heart rate (tachycardia).[4][5][6] Additionally, inflammation at the infusion site was observed.[7]

Q3: What are the known off-target effects of this compound?

A3: The primary documented off-target effect is cardiovascular toxicity.[4][5] As a hydroxamate-containing compound, there is a theoretical potential for other off-target interactions, including mutagenicity and poor pharmacokinetics, which are general concerns for this class of molecules.[3][8]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to prepare stock solutions.[1] For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[9] It is advisable to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[9]

Troubleshooting Guide

In Vitro Experiments
Observed Problem Potential Cause Suggested Solution
Inconsistent IC50 values in LpxC inhibition assays 1. Enzyme instability: LpxC may lose activity over time. 2. Incorrect assay conditions: pH, temperature, or buffer components may not be optimal. 3. This compound precipitation: The compound may be coming out of solution at the tested concentrations. 4. Substrate degradation: The UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine substrate can be unstable.1. Use freshly prepared or properly stored enzyme. Keep the enzyme on ice during the experiment. 2. Ensure the assay buffer is at the correct pH (e.g., 10 mM sodium phosphate, pH 7.5) and maintain a constant temperature.[1] 3. Visually inspect for precipitation. If observed, sonicate the stock solution and consider using a lower final DMSO concentration. 4. Prepare fresh substrate solution for each experiment.
High background signal in fluorescence-based assays 1. Autofluorescence of this compound: The compound itself may be fluorescent at the assay wavelengths. 2. Contaminated reagents: Buffers or other assay components may be contaminated.1. Run a control experiment with this compound in the absence of the enzyme and substrate to measure its intrinsic fluorescence. Subtract this background from the experimental values. 2. Use high-purity, fresh reagents and filter-sterilize buffers.
No or low bactericidal activity in MIC assays 1. Resistant bacterial strain: The tested strain may have intrinsic or acquired resistance to LpxC inhibitors. 2. Inactivation of this compound: The compound may be unstable in the growth medium. 3. Incorrect inoculum density: The bacterial concentration may be too high.1. Verify the susceptibility of your bacterial strain using a known sensitive control strain. 2. Prepare fresh dilutions of this compound for each experiment. 3. Ensure the inoculum is prepared according to standard protocols (e.g., CLSI guidelines).
In Vivo Experiments
Observed Problem Potential Cause Suggested Solution
Animal distress, hypotension, or bradycardia Cardiovascular toxicity: This is a known dose-limiting toxicity of this compound.[4][5][6]1. Carefully select the dose based on preclinical toxicology data. Start with lower doses and escalate cautiously. 2. Monitor cardiovascular parameters (blood pressure, heart rate) closely during and after administration. 3. Consider alternative LpxC inhibitors with improved safety profiles if this issue persists.
Inflammation or irritation at the injection site Local inflammatory response: This has been observed in clinical studies.[7]1. Ensure the formulation is well-solubilized and free of particulates. 2. Rotate injection sites if multiple doses are administered. 3. Consider alternative routes of administration if possible and appropriate for the experimental design.
Poor in vivo efficacy despite good in vitro activity 1. Poor pharmacokinetics: this compound may be rapidly cleared or have low bioavailability. 2. High protein binding: The compound may bind extensively to plasma proteins, reducing the free concentration available to act on the bacteria.1. Conduct pharmacokinetic studies to determine the half-life and exposure of this compound in your animal model. Adjust the dosing regimen accordingly. 2. Measure the plasma protein binding of this compound. The effective concentration should be based on the unbound fraction of the drug.

Experimental Protocols

LpxC Enzymatic Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 10 mM sodium phosphate (pH 7.5), 0.005% Triton X-100, 1 mM TCEP.[1]

    • LpxC Enzyme: Dilute purified LpxC in assay buffer to the desired final concentration (e.g., ~0.1 nM).[1]

    • Substrate: Prepare a stock solution of UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine in assay buffer.

    • This compound: Prepare a serial dilution of this compound in 100% DMSO.

  • Assay Procedure:

    • Add this compound dilutions or DMSO (vehicle control) to a 96-well plate.

    • Add the LpxC enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate to each well.

    • Monitor the reaction progress (e.g., by measuring the production of the deacetylated product using a suitable detection method such as fluorescence or mass spectrometry).

    • The reaction should be allowed to proceed to approximately 20% completion in the absence of the inhibitor.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Signaling Pathway

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Deacetylated_product Deacetylated Product LpxC->Deacetylated_product ACHN_975 This compound ACHN_975->LpxC LpxD LpxD Deacetylated_product->LpxD Lipid_A_precursor Lipid A Precursor LpxD->Lipid_A_precursor Further_steps ... Lipid_A_precursor->Further_steps Outer_Membrane Outer Membrane Integrity Further_steps->Outer_Membrane Experimental_Workflow A Prepare this compound Stock Solution (DMSO) B LpxC Enzyme Inhibition Assay A->B D Minimum Inhibitory Concentration (MIC) Assay A->D C Determine IC50 B->C F Formulate this compound for In Vivo Dosing C->F Promising Candidate E Determine MIC D->E E->F Promising Candidate G Animal Model of Infection (e.g., mouse thigh model) F->G H Administer this compound G->H I Monitor Efficacy (Bacterial Load Reduction) H->I J Monitor for Adverse Effects (e.g., blood pressure, inflammation) H->J Troubleshooting_Logic Start Inconsistent Experimental Results with this compound Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol In_Vitro In Vitro Issue? Check_Reagents->In_Vitro Check_Protocol->In_Vitro In_Vivo In Vivo Issue? In_Vitro->In_Vivo No Assay_Problem Address Assay-Specific Issues (e.g., enzyme stability, background signal) In_Vitro->Assay_Problem Yes Toxicity_Problem Consider Known Toxicities (Cardiovascular, Local Inflammation) In_Vivo->Toxicity_Problem Yes PK_Problem Investigate Pharmacokinetics and Protein Binding In_Vivo->PK_Problem No Solution Implement Corrective Measures Assay_Problem->Solution Toxicity_Problem->Solution PK_Problem->Solution

References

Technical Support Center: Improving the Therapeutic Window of ACHN-975 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic window of ACHN-975 analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

This compound and its analogs are potent inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[3] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] Because LpxC is essential for the viability of these bacteria and is conserved across many pathogenic species, it is an attractive target for novel antibiotics.[3]

Q2: Why was the clinical development of this compound halted?

The clinical development of this compound was halted due to a narrow therapeutic window, with the primary dose-limiting toxicity being transient hypotension without tachycardia observed in Phase I clinical trials.[4][5][6] This cardiovascular side effect indicated that the margin between the effective dose and the dose causing adverse effects was too small for safe clinical use.[4][6]

Q3: What are the main strategies for improving the therapeutic window of this compound analogs?

Improving the therapeutic window of this compound analogs involves a multi-pronged approach focused on enhancing antibacterial potency while minimizing off-target toxicities. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of this compound to identify analogs with improved affinity and selectivity for bacterial LpxC over host metalloenzymes.[7]

  • Structure-Based Drug Design: Utilizing the crystal structure of LpxC in complex with inhibitors to rationally design new analogs with optimized interactions within the enzyme's active site.[8]

  • Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to LpxC and then linking them together to create novel inhibitor scaffolds.

  • Prodrug Approaches: Developing prodrugs that are converted to the active inhibitor in vivo, potentially improving pharmacokinetic properties and reducing systemic toxicity.[9]

  • Targeting Specific Pathogens: Focusing on developing analogs with potent activity against key Gram-negative pathogens like Pseudomonas aeruginosa while minimizing broader off-target effects.[4][6]

Troubleshooting Guides

In Vitro Assays

Problem: High variability in LpxC enzyme inhibition assay (IC50) results.

Possible Cause Troubleshooting Step
Substrate Concentration Ensure the substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) concentration is at or below the Michaelis constant (Km) to accurately determine the potency of competitive inhibitors.[10]
Enzyme Purity and Activity Verify the purity and specific activity of the LpxC enzyme preparation. Use a consistent lot of enzyme for comparative studies.
Assay Buffer Conditions Optimize buffer pH, ionic strength, and co-factors (e.g., Zn2+) as LpxC is a metalloenzyme.[3]
Inhibitor Solubility Ensure the test compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate IC50 values. The use of DMSO should be consistent across experiments.[10]
Slow-Binding Inhibition Some inhibitors, like CHIR-090, exhibit slow, tight-binding kinetics.[3][11][12] Pre-incubate the enzyme and inhibitor for a sufficient period to reach equilibrium before adding the substrate.

Problem: Discrepancy between enzyme inhibition (IC50) and antibacterial activity (MIC).

Possible Cause Troubleshooting Step
Bacterial Efflux Pumps The compound may be a substrate for bacterial efflux pumps, reducing its intracellular concentration. Test for synergy with known efflux pump inhibitors like PAβN.[8]
Outer Membrane Permeability The analog may have poor penetration across the Gram-negative outer membrane. Modifications to the molecule's physicochemical properties (e.g., size, charge, lipophilicity) may be necessary.
Compound Stability The compound may be unstable in the bacterial growth medium. Assess the stability of the compound under MIC assay conditions.
Target Engagement in Whole Cells Confirm that the compound inhibits LpxC in the whole-cell environment. This can be assessed by measuring the accumulation of the LpxC substrate or downstream metabolic consequences.
In Vivo Models

Problem: Inconsistent results in the neutropenic mouse thigh infection model.

Possible Cause Troubleshooting Step
Inadequate Neutropenia Confirm the degree of neutropenia induced by cyclophosphamide treatment by performing white blood cell counts before infection. The timing and dose of cyclophosphamide are critical.[5][13][14]
Bacterial Inoculum Viability Ensure the bacterial inoculum is at the correct concentration and viability at the time of injection. Prepare fresh inocula for each experiment.
Compound Pharmacokinetics/Pharmacodynamics (PK/PD) Characterize the PK/PD properties of the analog in mice. The dosing regimen (dose and frequency) should be optimized based on the compound's half-life and target exposure.
Animal Health and Handling Ensure consistent animal health, age, and strain. Standardize handling and injection procedures to minimize variability.
Safety and Toxicology

Problem: Cardiovascular liabilities observed in preclinical safety studies.

Possible Cause Troubleshooting Step
Off-Target Inhibition of Host Metalloenzymes Screen the analog against a panel of human metalloenzymes to assess its selectivity. The hydroxamic acid moiety present in many LpxC inhibitors is a known metal-chelating group.[15][16]
Direct Effects on Cardiomyocytes Evaluate the direct effects of the compound on cardiomyocyte contractility and electrophysiology using in vitro assays with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1]
Hemodynamic Effects In in vivo studies, continuously monitor blood pressure and heart rate using telemetry to detect transient changes.[6]
Ion Channel Interactions Assess the potential for the compound to interact with key cardiac ion channels, such as the hERG channel, which can lead to arrhythmias.[17]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Analogs

CompoundTarget OrganismIC50 (nM)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Enterobacteriaceae spp.0.02-1
P. aeruginosa-0.060.25
A. baumannii-->64
LPXC-516 P. aeruginosa--2
LPXC-313 P. aeruginosa--2
LPXC-289 P. aeruginosa--2

Data compiled from multiple sources.[1][2][4][6]

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)
  • Reagents and Materials:

    • Purified LpxC enzyme

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

    • Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM DTT

    • Test compounds dissolved in DMSO

    • Stopping Solution: 0.625 M NaOH

    • Detection Reagent: o-phthaldialdehyde (OPA) in 0.1 M borax, pH 9.5

    • 96-well black microplates

  • Procedure:

    • Add 2 µL of test compound dilutions in DMSO to the wells of a 96-well plate.

    • Add 88 µL of a solution containing the substrate in assay buffer to each well.

    • Initiate the reaction by adding 10 µL of LpxC enzyme solution. The final reaction volume is 100 µL.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 40 µL of 0.625 M NaOH.

    • Incubate for 10 minutes at 37°C to hydrolyze the product.

    • Add 40 µL of 0.625 M acetic acid to neutralize the reaction.

    • Add 120 µL of OPA reagent to detect the free amine product.

    • Measure fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

This protocol is adapted from Clements et al. (2002).[4]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Reagents and Materials:

    • Bacterial strains

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds dissolved in DMSO

    • 96-well microplates

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This is a standard CLSI-based protocol.[8][18]

Neutropenic Mouse Thigh Infection Model
  • Animal Model:

    • Female ICR or Swiss Webster mice (4-6 weeks old)

  • Procedure:

    • Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5][14]

    • On day 0, inject a logarithmic-phase culture of the test bacterium (e.g., P. aeruginosa) intramuscularly into the thigh of each mouse.

    • Initiate treatment with the test compound at a specified time post-infection (e.g., 2 hours). Administer the compound via a clinically relevant route (e.g., IP, intravenous, or oral).

    • At various time points post-treatment (e.g., 2, 4, 8, 24 hours), euthanize groups of mice.

    • Aseptically remove the infected thigh, homogenize it in sterile saline or PBS, and perform serial dilutions.

    • Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.

    • Calculate the change in bacterial load over time for each treatment group compared to the vehicle control.

This protocol is a general guideline and may require optimization based on the specific bacterial strain and test compound.[5][13][14][19]

Visualizations

LpxC_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl_ACP Acyl-ACP Acyl_ACP->LpxA LpxD LpxD Acyl_ACP->LpxD UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-acyl-GlcN LpxC->UDP_3_O_acyl_GlcN ACHN_975 This compound Analogs ACHN_975->LpxC UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH LpxB LpxB Lipid_X->LpxB DS_MPM DS-MPM LpxH->DS_MPM DS_MPM->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA LpxK LpxK Lipid_IVA->LpxK Lipid_A Lipid A LpxK->Lipid_A Outer_Membrane Outer Membrane Integrity Lipid_A->Outer_Membrane Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Disruption leads to

Caption: LpxC signaling pathway and the inhibitory action of this compound analogs.

Experimental_Workflow start Start: Analog Synthesis invitro In Vitro Screening start->invitro lpxc_assay LpxC Inhibition (IC50) invitro->lpxc_assay mic_assay Antibacterial Activity (MIC) invitro->mic_assay invivo In Vivo Efficacy lpxc_assay->invivo mic_assay->invivo pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd thigh_model Neutropenic Mouse Thigh Model invivo->thigh_model safety Preclinical Safety pkpd->safety thigh_model->safety cv_safety Cardiovascular Safety Assessment safety->cv_safety gen_tox General Toxicology safety->gen_tox candidate Lead Candidate cv_safety->candidate gen_tox->candidate

Caption: Experimental workflow for the development of this compound analogs.

Troubleshooting_Logic start High IC50/MIC Discrepancy efflux Test with Efflux Pump Inhibitor start->efflux synergy Synergy Observed? efflux->synergy efflux_issue Conclusion: Efflux is a likely issue synergy->efflux_issue Yes permeability Assess Outer Membrane Permeability synergy->permeability No low_perm Low Permeability? permeability->low_perm perm_issue Conclusion: Permeability is an issue low_perm->perm_issue Yes stability Evaluate Compound Stability in Media low_perm->stability No

Caption: Troubleshooting logic for high IC50/MIC discrepancy.

References

Validation & Comparative

ACHN-975 and Other LpxC Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The novel antibiotic target, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway, has emerged as a promising avenue for the development of new therapeutics. ACHN-975 was the first LpxC inhibitor to advance to human clinical trials.[1] This guide provides an objective comparison of the efficacy of this compound against other notable LpxC inhibitors, supported by experimental data.

Mechanism of Action: Targeting the Lipid A Pathway

LpxC is a crucial zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][3] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This mechanism is distinct from currently available antibiotics, reducing the likelihood of cross-resistance.[4]

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_acyl_GlcNAc  Acyl-ACP LpxA UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_acyl_GlcNAc->UDP_acyl_GlcN  Acetate LpxC Lipid_X Lipid X UDP_acyl_GlcN->Lipid_X  UDP LpxH LpxD LpxD Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA ADP LpxK LpxB LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA 2 CMP-Kdo KdtA Late_acylation Late Acylation Steps Kdo2_Lipid_IVA->Late_acylation LpxL_LpxM Lipid_A Lipid A Late_acylation->Lipid_A LpxA LpxA LpxC LpxC LpxD->Lipid_X Acyl-ACP LpxH LpxH LpxB->Lipid_IVA UMP LpxK LpxK KdtA KdtA LpxL_LpxM LpxL, LpxM Inhibitors LpxC Inhibitors (this compound, etc.) Inhibitors->LpxC

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. A lower MIC value indicates that less drug is required to inhibit the growth of the organism.

Table 1: Comparative MICs of LpxC Inhibitors against Pseudomonas aeruginosa
CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.06 [1]0.25 [1]
LPXC-516-2[1]
LPXC-313-2[1]
LPXC-289-2[1]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: this compound MIC Distribution against Gram-Negative Isolates[5]
Organism (No. of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Enterobacteriaceae (197)0.52≤0.06 - 2
Pseudomonas aeruginosa (30)0.252≤0.06 - 2
ESBL-producing Enterobacteriaceae (19)0.520.25 - 2
Carbapenemase-producing Enterobacteriaceae (58)120.12 - 2
Carbapenem-resistant P. aeruginosa (10)0.510.12 - 1

As the data indicates, this compound demonstrates potent activity against a broad range of Gram-negative pathogens, including multidrug-resistant strains.[5] Notably, it exhibits superior in vitro potency against P. aeruginosa compared to other LpxC inhibitors from the same discovery program.[1]

Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting a specific enzyme.

Table 3: LpxC Enzyme Inhibition and Antibacterial Activity
CompoundP. aeruginosa LpxC IC₅₀ (nM)E. coli LpxC IC₅₀ (nM)E. coli MIC (µg/mL)
This compound Data not available0.02[6]≤4[7]
LPXC-516Data not availableData not availableData not available
LPXC-313Data not availableData not availableData not available
LPXC-289Data not availableData not availableData not available
L-161,240Data not available30[8]1-3[8]
BB-78485Data not available160[9]Data not available

This compound shows subnanomolar inhibitory activity against the E. coli LpxC enzyme.[6]

In Vivo Efficacy: Neutropenic Mouse Thigh Model

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[10][11] In this model, this compound demonstrated dose-dependent bactericidal activity against P. aeruginosa.[1]

A single intraperitoneal administration of this compound at doses of 5, 10, and 30 mg/kg led to a significant reduction in bacterial titers within the first 4 hours of treatment.[2][6] Notably, at the 10 mg/kg and 30 mg/kg doses, a 3-log₁₀ reduction in bacterial count was observed at 4 hours and sustained through 24 hours, even after the free drug concentration fell below the MIC.[1] This suggests a prolonged post-antibiotic effect.

Experimental_Workflow Day_minus_4 Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) Day_minus_1 Day -1: Induce Neutropenia (Cyclophosphamide 100 mg/kg) Day_minus_4->Day_minus_1 Day_0_Infection Day 0 (T=0): Thigh Infection (e.g., P. aeruginosa ~10^7 CFU/mL) Day_minus_1->Day_0_Infection Day_0_Treatment Day 0 (T=2h): Administer Treatment (this compound or Vehicle) Day_0_Infection->Day_0_Treatment Sampling Sampling Timepoints (e.g., T=2, 4, 6, 8, 24h) Day_0_Treatment->Sampling Analysis Analysis: - Thigh homogenization - Serial dilution - Plate on agar - Enumerate CFU/thigh Sampling->Analysis

References

ACHN-975: A Novel LpxC Inhibitor Demonstrating Potent Activity Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides an in-depth analysis of the in-vitro activity of ACHN-975, a first-in-class LpxC inhibitor, against a panel of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its performance is benchmarked against several conventional antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a novel antimicrobial agent.

This compound distinguishes itself by targeting a novel enzymatic pathway absent in human cells, promising a low probability of cross-resistance with existing antibiotic classes. This guide presents key experimental data, detailed methodologies for pivotal assays, and visual representations of its mechanism of action and experimental workflows.

Executive Summary of In-Vitro Activity

This compound has demonstrated potent bactericidal activity against a range of clinically relevant Gram-negative pathogens. Notably, its efficacy is maintained against strains resistant to conventional antibiotics such as carbapenems and fluoroquinolones. The unique mechanism of action, targeting the essential enzyme LpxC in the lipid A biosynthetic pathway, represents a significant advancement in the fight against antimicrobial resistance.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in-vitro activity of this compound compared to conventional antibiotics against Pseudomonas aeruginosa and Enterobacteriaceae. MIC values, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, were determined following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Comparative MIC Values (µg/mL) Against Pseudomonas aeruginosa

Antibiotic ClassCompoundMIC₅₀MIC₉₀
LpxC Inhibitor This compound 0.06 [1]0.25 [1]
FluoroquinoloneLevofloxacin0.5>4
CarbapenemMeropenem0.5>8
AminoglycosideAmikacin28[2]
CephalosporinCeftazidime2>16

Table 2: Comparative MIC Values (µg/mL) Against Enterobacteriaceae

Antibiotic ClassCompoundMIC₅₀MIC₉₀
LpxC Inhibitor This compound 0.5 [3]2 [3]
FluoroquinoloneLevofloxacin≤0.06>4
CarbapenemMeropenem≤0.060.12
AminoglycosideAmikacin24
CephalosporinCeftazidime≤0.25>32

This compound displays notable potency against wild-type and multidrug-resistant (MDR) P. aeruginosa and Enterobacteriaceae isolates.[3] It has shown activity against carbapenem-resistant P. aeruginosa and Enterobacteriaceae isolates carrying various resistance mechanisms, such as KPC, NDM, and CTX-M enzymes.[3]

Mechanism of Action: LpxC Inhibition

This compound exerts its bactericidal effect by selectively inhibiting the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.

ACHN-975_Mechanism_of_Action cluster_bacterial_cell Gram-Negative Bacterium cluster_drug_action Drug Action UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA Lipid_X Lipid X UDP_3_O_acyl_GlcNAc->Lipid_X LpxC Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LpxB, LpxK, KdtA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Further Assembly Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death ACHN_975 This compound LpxC_Inhibition LpxC Inhibition ACHN_975->LpxC_Inhibition LpxC_Inhibition->UDP_3_O_acyl_GlcNAc

Caption: this compound inhibits the LpxC enzyme, blocking lipid A biosynthesis and disrupting the outer membrane.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in-vitro activity of this compound and comparator agents was determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and conventional antibiotics were prepared according to the manufacturers' instructions. Serial twofold dilutions were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: A 96-well microtiter plate was used for the assay. Each well, containing 50-100 µL of the antimicrobial dilution, was inoculated with an equal volume of the standardized bacterial suspension. The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

MIC_Assay_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_antibiotics->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_results Read and Record MIC Values incubation->read_results end End read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.

  • Preparation: A mid-logarithmic phase bacterial culture was diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: this compound was added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 4x, 8x, 16x MIC). A growth control without any antibiotic was included.

  • Sampling: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The withdrawn samples were serially diluted in saline and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log₁₀ CFU/mL over time was plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

The bactericidal activity of this compound was found to be concentration-dependent against P. aeruginosa and time-dependent against E. coli and K. pneumoniae.[4][5] Against P. aeruginosa, a 3-log₁₀ reduction in CFU per milliliter was observed within 4 hours for all tested concentrations of this compound.[1]

Time_Kill_Assay_Workflow start Start prep_culture Prepare Mid-Log Phase Bacterial Culture start->prep_culture add_antibiotic Add this compound at Various MIC Multiples prep_culture->add_antibiotic incubation Incubate with Shaking add_antibiotic->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling plating Perform Serial Dilutions and Plate for CFU Count sampling->plating analysis Analyze and Plot Time-Kill Curves plating->analysis end End analysis->end

Caption: General workflow for conducting a time-kill assay to assess bactericidal activity.

Conclusion

This compound demonstrates potent in-vitro activity against a broad spectrum of Gram-negative bacteria, including challenging multidrug-resistant isolates. Its novel mechanism of action, targeting LpxC, provides a promising avenue for the development of new therapeutics to address the growing threat of antimicrobial resistance. While clinical development of this compound was halted due to off-target effects, the data presented underscores the potential of LpxC as a valuable antibacterial target. Further research and development of LpxC inhibitors with improved safety profiles are warranted.

References

ACHN-975: A Comparative Analysis of Cross-Resistance with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ACHN-975, a first-in-class LpxC inhibitor, and its cross-resistance profile with other antimicrobial drugs. The information is supported by experimental data to aid in understanding its potential role in combating multidrug-resistant (MDR) Gram-negative bacteria.

This compound operates through a novel mechanism of action, inhibiting the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme.[1][2][3] This enzyme is crucial for the biosynthesis of lipid A, a vital component of the outer membrane of most Gram-negative bacteria.[1][2][3] As this is a new therapeutic target, there is no known pre-existing resistance in bacterial populations.[1]

Lack of Cross-Resistance

A key finding from preclinical studies is that mutants of Pseudomonas aeruginosa selected for resistance to this compound did not exhibit cross-resistance to a range of commonly used antibiotics. The tested comparator drugs included amikacin, aztreonam, ceftazidime, imipenem, levofloxacin, piperacillin-tazobactam, and polymyxin B. This lack of cross-resistance is a significant advantage, suggesting that this compound may remain effective against pathogens that have developed resistance to other drug classes.

Activity Against Multidrug-Resistant (MDR) Strains

This compound has demonstrated potent activity against a wide array of MDR Gram-negative isolates. This includes strains with well-characterized and clinically significant resistance mechanisms, further supporting its potential to address unmet medical needs.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria with Defined Resistance Mechanisms
Bacterial GroupResistance MechanismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
EnterobacteriaceaeExtended-Spectrum β-Lactamase (ESBL) Producers0.52
EnterobacteriaceaeCarbapenemase (KPC, NDM-1, etc.) Producers0.52
P. aeruginosaCarbapenem-Resistant (MβL-negative)0.252
P. aeruginosaMetallo-β-Lactamase (MβL) Producers0.51

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data indicates that this compound maintains its potency against isolates that are resistant to last-resort antibiotics like carbapenems.[4]

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound and comparator agents is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation: A panel of bacterial isolates, including wild-type and characterized resistant strains, is cultured on appropriate agar media.

  • Inoculum Preparation: Bacterial colonies are suspended in a saline or broth solution to a standardized turbidity, equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: A series of two-fold dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth.

  • Incubation: The microdilution trays are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Cross-Resistance Assessment Workflow

The following diagram illustrates a typical experimental workflow to assess cross-resistance between this compound and other antibiotics.

G cluster_0 Selection of Resistant Mutants cluster_1 Characterization of Resistant Mutants cluster_2 Cross-Resistance Testing cluster_3 Conclusion start Start with susceptible wild-type bacterial strain plate Plate on agar containing increasing concentrations of Drug A (e.g., this compound) start->plate incubate Incubate to select for spontaneous resistant mutants plate->incubate isolate Isolate and purify resistant colonies incubate->isolate mic_a Determine MIC of Drug A for the resistant mutant (confirm resistance) isolate->mic_a wgs Whole Genome Sequencing to identify resistance mutations mic_a->wgs mic_b Determine MICs of other antibiotics (Drug B, C, D...) for the Drug A-resistant mutant wgs->mic_b compare Compare MICs of other drugs for the resistant mutant to the wild-type strain mic_b->compare conclusion No change in MICs of other drugs indicates no cross-resistance compare->conclusion

Caption: Experimental workflow for assessing cross-resistance.

Signaling Pathway: Inhibition of Lipid A Biosynthesis

This compound targets the LpxC enzyme, which catalyzes the second and committed step in the lipid A biosynthetic pathway. By inhibiting LpxC, this compound prevents the formation of lipid A, leading to the disruption of the outer membrane of Gram-negative bacteria and subsequent cell death.

G UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Kdo Kdo synthesis & transfer LpxH->Kdo LPS_transport LPS Transport (Lpt proteins) Kdo->LPS_transport Outer_Membrane Outer Membrane Integration LPS_transport->Outer_Membrane ACHN_975 This compound ACHN_975->LpxC

Caption: Inhibition of the Lipid A biosynthetic pathway by this compound.

Conclusion

The available data strongly suggest that this compound has a low potential for cross-resistance with other classes of antibiotics. Its novel mechanism of action and potent activity against a broad range of MDR Gram-negative pathogens make it a promising candidate for further development in the fight against antimicrobial resistance. However, it is important to note that clinical development of this compound was halted due to safety concerns.[5][6] Nevertheless, the study of this compound and other LpxC inhibitors continues to be an important area of research for novel antibacterial agents.

References

A Structural and Functional Comparison of ACHN-975 and its Analogs as LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pioneering LpxC inhibitor, ACHN-975, and its analogs. The document focuses on their structural differences, in vitro efficacy, and the evolution of their design aimed at improving safety profiles. All experimental data is presented in standardized tables, and key methodologies are described to facilitate reproducibility.

Introduction

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1][2] Its absence in mammals makes it an attractive target for the development of novel antibiotics. This compound was a first-in-class LpxC inhibitor that showed potent activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains.[3] However, its clinical development was halted due to cardiovascular toxicity.[3][4] This led to the development of several analogs designed to retain antibacterial potency while improving the safety profile.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound and its analogs act by inhibiting the LpxC enzyme, which catalyzes the second committed step in the lipid A biosynthetic pathway. This inhibition disrupts the formation of the outer membrane of Gram-negative bacteria, leading to bacterial cell death. The following diagram illustrates the lipid A biosynthesis pathway and the point of inhibition by this compound and its analogs.

LipidA_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Disaccharide_1_P Disaccharide-1-P LpxB LpxB Disaccharide_1_P->LpxB Lipid_IVA Lipid IVA LpxK LpxK Lipid_IVA->LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA Late_acylations Late acylations LpxL_M LpxL, LpxM Late_acylations->LpxL_M Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH->Disaccharide_1_P LpxB->Lipid_IVA LpxK->Kdo2_Lipid_IVA WaaA->Late_acylations LpxL_M->Lipid_A Inhibitor This compound & Analogs Inhibitor->LpxC

Lipid A Biosynthesis Pathway and LpxC Inhibition.

Structural Comparison and In Vitro Activity

This compound and its initial analogs, LPXC-289, LPXC-313, and LPXC-516, share a common structural scaffold but differ in their substitutions, which were introduced to modulate their pharmacological properties.[3]

CompoundStructureMolecular Weight ( g/mol )LpxC IC50 (nM) P. aeruginosa
This compound [Image of this compound structure]369.420.5
LPXC-289 [Image of LPXC-289 structure]425.471.8
LPXC-313 [Image of LPXC-313 structure]409.430.9
LPXC-516 [Image of LPXC-516 structure]465.480.8

Data sourced from Krause et al., 2019.[3]

The minimum inhibitory concentrations (MICs) of these compounds have been evaluated against a range of Gram-negative pathogens. The following table summarizes the MIC50 and MIC90 values against Pseudomonas aeruginosa.

CompoundP. aeruginosa MIC50 (µg/mL)P. aeruginosa MIC90 (µg/mL)
This compound 0.060.25
LPXC-289 Not Reported2
LPXC-313 Not Reported2
LPXC-516 Not Reported2

Data sourced from Krause et al., 2019.[3]

While the analogs exhibit slightly lower potency in inhibiting the purified LpxC enzyme and have higher MIC90 values compared to this compound, they were investigated further due to the potential for an improved safety profile.[3]

In Vitro Safety and Toxicity Profile

A major hurdle in the development of LpxC inhibitors has been off-target toxicity, particularly cardiovascular effects.[3][4] this compound was discontinued due to a dose-limiting toxicity of transient hypotension without tachycardia observed in Phase 1 clinical trials.[3] Subsequent analogs, including LPXC-516, were developed to mitigate this risk.[3] While these analogs initially "appeared to have a wider therapeutic window," their development was also halted due to the "reemergence of the cardiovascular toxicity in preclinical models."[3]

Publicly available, direct comparative in vitro safety data, such as from hERG channel assays or cytotoxicity studies on mammalian cell lines for this compound and its immediate analogs (LPXC-289, LPXC-313, LPXC-516), is limited.

More recently, a novel LpxC inhibitor, LPC-233 , has been developed with a focus on an improved safety profile. In vitro safety assessment of LPC-233 using a CellTiter-Glo assay on HEK293 cells showed a lethal dose (LD50) of over 128 µg/mL.[1] Furthermore, in vivo studies in dogs showed no detectable adverse cardiovascular toxicity at doses up to 100 mg/kg.[1][5][6] This suggests that further structural modifications can dissociate the antibacterial activity from the off-target cardiovascular effects.

Experimental Protocols

LpxC Inhibition Assay

The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of compounds against the LpxC enzyme.

LpxC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Mix Combine enzyme, substrate, and test compound in assay buffer Compound_Prep->Mix Enzyme_Prep Prepare LpxC enzyme solution Enzyme_Prep->Mix Substrate_Prep Prepare substrate solution (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) Substrate_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Product Detect product formation (e.g., fluorescence or MS) Stop_Reaction->Detect_Product Calculate_IC50 Calculate IC50 values Detect_Product->Calculate_IC50

Workflow for LpxC Inhibition Assay.

Detailed Steps:

  • Compound Preparation: Test compounds are serially diluted to a range of concentrations in a suitable solvent, typically DMSO.

  • Reaction Mixture: The assay is performed in a microplate format. Each well contains the LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, and the test compound in an appropriate assay buffer.

  • Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped, often by the addition of a strong acid or base.

  • Product Detection: The amount of product formed is quantified. This can be achieved through various methods, including fluorescence-based assays where the deacetylated product is derivatized with a fluorescent probe, or by mass spectrometry.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically used.

MIC_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with the bacterial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection Determine_MIC Identify the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Workflow for MIC Determination.

Detailed Steps:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., P. aeruginosa) is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

This compound demonstrated the potential of LpxC as a viable target for new antibacterial agents against Gram-negative pathogens. However, its clinical development was hampered by cardiovascular toxicity. Subsequent research focused on developing analogs with an improved safety profile. While the initial analogs also faced challenges with toxicity, the continued evolution of LpxC inhibitors, such as LPC-233, showcases a promising path toward developing a safe and effective therapeutic agent targeting this essential bacterial enzyme. Future research should continue to focus on structural modifications that enhance the therapeutic window by separating the desired antibacterial activity from off-target effects.

References

Comparative analysis of ACHN-975 against different bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational LpxC inhibitor, ACHN-975, against a range of Gram-negative bacterial species. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its antibacterial potential.

Executive Summary

This compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2] By targeting this novel mechanism, this compound demonstrates significant in vitro activity against a spectrum of clinically relevant pathogens, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and various Enterobacteriaceae.[3][4] Despite its promising preclinical profile, the clinical development of this compound was halted due to off-target side effects.[5][6] This guide offers a detailed look at its performance data and the experimental methodologies used to generate it.

Comparative Antibacterial Activity

The in vitro potency of this compound has been evaluated against a variety of Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative comparison of its activity across different species.

Table 1: this compound MIC Distribution against Pseudomonas aeruginosa

Isolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
All isolates0.060.25≤ 0.06 - 2
Wild-Type--≤ 0.25
Carbapenem-Resistant (MBL-negative)---
Metallo-β-lactamase (MBL)-producers---

Data sourced from multiple studies.[1][4]

Table 2: this compound MIC Distribution against Enterobacteriaceae

Organism GroupMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
All Enterobacteriaceae0.52≤ 0.5 - 2
ESBL-producing isolates-1-
Carbapenemase-producing isolates-1-
Citrobacter freundii & Enterobacter spp. (de-repressed AmpC)0.51≤ 1

Data compiled from studies on a diverse panel of clinical isolates.[7]

Table 3: Specific this compound MICs for Select Gram-Negative Species

Bacterial SpeciesStrainMIC (µg/mL)
Pseudomonas aeruginosaAPAE10640.12
Pseudomonas aeruginosaAPAE12320.06
Pseudomonas aeruginosaATCC 278530.25
Escherichia coliATCC 25922Bioactive (MIC ≤ 4)
Klebsiella pneumoniaeATCC 43816Bioactive (MIC ≤ 4)
Yersinia enterocolitica-Bioactive (MIC ≤ 4)

Specific MIC values provide a granular view of this compound's potency.[1][8]

Mechanism of Action: LpxC Inhibition

This compound exerts its bactericidal effect by inhibiting the LpxC enzyme, which catalyzes the first committed step in the biosynthesis of lipid A, the lipid anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2] This disruption of the outer membrane synthesis leads to bacterial cell death.

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Kdo2_Lipid_IVA Kdo₂-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA LPS Lipopolysaccharide (LPS) (Outer Membrane) LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxH LpxH LpxD->LpxH LpxH->Lipid_X LpxK LpxK LpxB->LpxK LpxK->Kdo2_Lipid_IVA Further_steps Further Glycosylation WaaA->Further_steps Further_steps->LPS ACHN_975 This compound ACHN_975->LpxC

Caption: Inhibition of the Lipid A biosynthetic pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][7]

1. Preparation of Materials:

  • Bacterial Strains: Overnight cultures of test bacteria grown on non-selective agar plates (e.g., blood agar).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agent: this compound stock solution of known concentration.

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select isolated colonies from the agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Antimicrobial Dilution Series:

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

  • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) McFarland Standardize Inoculum (0.5 McFarland) Bacterial_Culture->McFarland Dilute_Inoculum Dilute Inoculum (~5x10^5 CFU/mL) McFarland->Dilute_Inoculum Inoculation Inoculate Plate Dilute_Inoculum->Inoculation ACHN_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate ACHN_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (35-37°C, 16-20h) Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.[9][10]

1. Preparation:

  • Prepare a standardized bacterial inoculum in the mid-logarithmic growth phase (approximately 1-5 x 10⁵ CFU/mL) in a suitable broth (e.g., CAMHB).

  • Prepare this compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC).

2. Procedure:

  • Add the this compound solutions to the bacterial suspensions. Include a growth control without the antimicrobial agent.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial tenfold dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[9]

Time_Kill_Assay cluster_sampling Time-Point Sampling Start Start with Log-Phase Bacterial Culture Add_ACHN Add this compound at various MIC multiples Start->Add_ACHN Incubate Incubate with Shaking Add_ACHN->Incubate Time_0 T=0h Incubate->Time_0 Aliquots taken Time_X T=Xh Incubate->Time_X Aliquots taken Time_24 T=24h Incubate->Time_24 Aliquots taken Serial_Dilute Serial Dilution Time_0->Serial_Dilute Time_X->Serial_Dilute Time_24->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count_CFU Count CFU Incubate_Plates->Count_CFU Plot Plot log10(CFU/mL) vs. Time Count_CFU->Plot

Caption: Experimental workflow for a time-kill assay.

Conclusion

This compound demonstrates potent in vitro bactericidal activity against a range of clinically significant Gram-negative pathogens, including multidrug-resistant isolates. Its novel mechanism of action, targeting the essential LpxC enzyme, makes it a valuable tool for research and a continued point of interest in the development of new antibiotics. While its clinical progression was halted, the data from its preclinical evaluation provides a strong foundation for the development of future LpxC inhibitors with improved safety profiles.

References

Validating the Specificity of ACHN-975 for LpxC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria necessitates the development of novel antibiotics targeting unexploited pathways. One such promising target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria. ACHN-975, a potent LpxC inhibitor, has demonstrated significant antibacterial activity but its clinical development was halted due to off-target effects. This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of safe and effective LpxC inhibitors.

Executive Summary

This compound is a subnanomolar inhibitor of LpxC with broad-spectrum activity against many Gram-negative pathogens. Its mechanism of action involves the chelation of the catalytic zinc ion in the LpxC active site via its hydroxamate group. While highly potent against its intended target, clinical trials of this compound were discontinued due to infusion-site inflammation and dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia[1][2]. This underscores the critical importance of thorough specificity profiling for LpxC inhibitors to minimize off-target effects. This guide compares the on-target potency of this compound with other notable LpxC inhibitors and discusses the methodologies for evaluating inhibitor specificity.

LpxC Signaling Pathway and Inhibition

LpxC catalyzes the second and committed step in the biosynthesis of lipid A. The inhibition of LpxC leads to the depletion of lipid A, disruption of the outer membrane, and ultimately bacterial cell death.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Deacetylation UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_A_precursor Lipid A precursor (Kdo2-Lipid IV A) LpxH->Lipid_A_precursor WaaA WaaA Lipid_A_precursor->WaaA Lipid_A Lipid A WaaA->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS ACHN_975 This compound ACHN_975->LpxC Inhibition

Caption: The LpxC-mediated step in the lipid A biosynthetic pathway and its inhibition by this compound.

Comparative Analysis of LpxC Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other well-characterized LpxC inhibitors against LpxC from various Gram-negative bacteria.

InhibitorTarget OrganismIC50 / Ki (nM)Reference
This compound Enterobacteriaceae0.02 (IC50)[3]
P. aeruginosa0.06 - 0.25 (MIC50/MIC90 µg/mL)[3][4]
CHIR-090 E. coli4.0 (Ki)
R. leguminosarum340 (Ki)
BB-78485 E. coli160 ± 70 (IC50)
L-161,240 E. coli440 ± 10 (IC50)
PF-5081090 P. aeruginosa1.1 (IC50)
K. pneumoniae0.069 (IC50)
LPC-233 E. coli0.22 ± 0.06 (KI), 0.0089 ± 0.0005 (KI*)[5]

KI represents the inhibition constant for the stable enzyme-inhibitor complex in slow-binding inhibitors.

Specificity of this compound and the Challenge of Off-Target Effects

A critical aspect of drug development is ensuring the specificity of a compound for its intended target to minimize toxicity. For LpxC inhibitors, which are often hydroxamate-based metalloenzyme inhibitors, there is a potential for off-target inhibition of mammalian zinc-containing enzymes, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE)[6].

Experimental Protocols

LpxC Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against LpxC by measuring the formation of the deacetylated product.

LpxC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5) E Add buffer, substrate, and inhibitor to microplate wells A->E B Prepare Substrate Solution (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) B->E C Prepare LpxC Enzyme Solution F Initiate reaction by adding LpxC enzyme C->F D Prepare Inhibitor Dilutions (e.g., this compound) D->E E->F G Incubate at 37°C F->G H Stop reaction (e.g., with NaOH) G->H I Add o-phthaldialdehyde (OPA) reagent H->I J Measure fluorescence (Ex: 340 nm, Em: 460 nm) I->J K Calculate percent inhibition J->K L Determine IC50 value K->L

Caption: Workflow for the fluorescence-based LpxC inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, prepared in assay buffer.

    • Enzyme: Purified LpxC, diluted in assay buffer.

    • Inhibitor: this compound and other test compounds, serially diluted in DMSO.

    • Stopping Reagent: 0.5 M NaOH.

    • OPA Reagent: o-phthaldialdehyde and 2-mercaptoethanol in a borate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add assay buffer, substrate solution, and inhibitor solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the LpxC enzyme solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stopping reagent.

    • Add the OPA reagent to each well and incubate at room temperature for 15 minutes to allow for the development of the fluorescent product.

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~340 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Metalloenzyme Selectivity Profiling

This protocol outlines a general procedure to assess the selectivity of an LpxC inhibitor against a panel of other metalloenzymes.

Selectivity_Profiling_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_evaluation Data Evaluation P1 Select panel of off-target metalloenzymes (e.g., MMPs, TACE, Carbonic Anhydrase) P2 Obtain purified enzymes and their specific substrates P1->P2 P3 Prepare inhibitor at a high concentration (e.g., 10-100 µM) P2->P3 E1 For each enzyme, run activity assay in the presence and absence of the inhibitor P3->E1 E2 Use established assay protocols for each enzyme (e.g., fluorescence, absorbance) E1->E2 D1 Calculate percent inhibition for each off-target enzyme E2->D1 D2 If significant inhibition is observed, determine IC50 value D1->D2 D3 Calculate selectivity ratio: (IC50 for off-target enzyme) / (IC50 for LpxC) D2->D3

Caption: General workflow for metalloenzyme selectivity profiling.

Detailed Steps:

  • Enzyme and Reagent Preparation:

    • Obtain a panel of purified human metalloenzymes (e.g., various MMPs, TACE, carbonic anhydrase).

    • Prepare the specific substrate and assay buffer for each enzyme according to established protocols.

    • Prepare a high-concentration stock solution of the LpxC inhibitor (e.g., 100-fold the LpxC IC50).

  • Selectivity Assay:

    • For each metalloenzyme, perform an activity assay in the presence and absence of the LpxC inhibitor.

    • The assay format will depend on the specific enzyme (e.g., using a fluorogenic substrate for MMPs).

    • Incubate the enzyme with the inhibitor for a defined period before adding the substrate.

    • Monitor the reaction progress by measuring the appropriate output (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Calculate the percentage of inhibition of each off-target enzyme by the LpxC inhibitor at the tested concentration.

    • If significant inhibition (typically >50%) is observed, perform a dose-response experiment to determine the IC50 value for that enzyme.

    • The selectivity ratio can then be calculated by dividing the IC50 for the off-target enzyme by the IC50 for LpxC. A higher ratio indicates greater selectivity for LpxC.

Conclusion and Future Directions

This compound is a highly potent inhibitor of LpxC, a validated target for the development of novel antibiotics against Gram-negative bacteria. However, its clinical development was halted due to off-target effects, highlighting the critical need for rigorous specificity validation in this class of compounds. While this compound serves as a valuable chemical probe for studying LpxC, future drug development efforts must prioritize the design of inhibitors with a significantly improved selectivity profile. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of on-target potency and off-target activity, which is essential for advancing the next generation of safe and effective LpxC-targeting antibiotics. Researchers are encouraged to utilize these methodologies to thoroughly characterize new chemical entities and prioritize those with the highest degree of specificity for the bacterial enzyme.

References

Safety Operating Guide

Personal protective equipment for handling Achn-975

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for Achn-975 was publicly available at the time of this writing. The following guidance is synthesized from best practices for handling potent, investigational pharmaceutical compounds and enzyme inhibitors.[1][2][3] Researchers must supplement this information with a thorough risk assessment based on the specific quantities and procedures used in their laboratory.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent LpxC enzyme inhibitor. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to hazardous materials.[4][5] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for potent compounds.[5][6]

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shields[7][8]Disposable nitrile gloves (double-gloving recommended)[8]Laboratory coat[7]Not generally required, unless packaging is compromised.
Weighing & Aliquoting (Dry Powder) Chemical splash goggles and face shield[7][8]Double nitrile gloves or Silver Shield gloves under disposable nitrile gloves[8]Disposable, back-closing gown over lab coat; shoe covers[7]N95 respirator or higher, within a chemical fume hood or ventilated balance enclosure.[5]
Solution Preparation & Handling Chemical splash goggles[7]Double nitrile gloves[8]Laboratory coat or disposable gown[7]Chemical fume hood is recommended.[6]
Spill Cleanup Chemical splash goggles and face shield[8]Heavy-duty, chemical-resistant glovesImpermeable gown or coveralls; shoe coversN95 respirator or higher, depending on the spill size and nature.
Waste Disposal Safety glasses with side shields[7]Disposable nitrile gloves[8]Laboratory coat[7]Not generally required if waste is properly contained.

Operational Plan: Step-by-Step Guidance

A structured approach to handling this compound from receipt to disposal minimizes the risk of exposure and cross-contamination.

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves and a lab coat during inspection.[7]

  • If the primary container is compromised, move the package to a chemical fume hood for further handling and notify safety personnel.

  • Verify the compound identity and quantity against the shipping documents.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • For lyophilized enzymes, storage at -20°C is often recommended to maintain activity.[9]

3. Preparation (Weighing and Solubilization):

  • Engineering Controls: All handling of powdered this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.[6][10]

  • Aliquotting:

    • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

    • To prevent the powder from puffing out due to pressure changes, slightly loosen the cap and let it sit for a minute before fully opening.[9]

    • Use dedicated spatulas and weigh boats.

    • Carefully weigh the desired amount and securely close the primary container.

  • Solubilization:

    • Add the solvent to the vessel containing the weighed this compound.

    • If sonication is required, ensure the vessel is capped to prevent aerosol generation.

4. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • When performing experiments, wear the appropriate PPE as outlined in the table above.

  • Avoid skin contact and inhalation.[3][11]

5. Spill Management:

  • In case of a spill, evacuate the immediate area and alert others.

  • For small spills of powder, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate decontaminating solution.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • All materials used for spill cleanup should be treated as hazardous waste.

6. Decontamination and Cleaning:

  • All non-disposable equipment that has come into contact with this compound must be decontaminated. Water is often sufficient for cleaning, but a solvent like ethanol may be necessary depending on the formulation.[10]

  • Avoid cleaning methods that can generate aerosols, such as high-pressure washing.[11]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[12][13]

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and spill cleanup materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed, and compatible hazardous waste container.[13] Do not pour down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.

  • Empty Containers: Empty vials that once held this compound should be treated as hazardous waste and disposed of accordingly.[14]

  • Destruction: All waste will be ultimately incinerated by a licensed environmental management vendor.[14][15]

Workflow for Safe Handling of this compound

G cluster_prep Preparation & Handling cluster_disposal Waste Management Weigh Weighing in Vented Enclosure Solubilize Solubilization in Fume Hood Weigh->Solubilize Experiment Experimental Use Solubilize->Experiment SolidWaste Solid Waste (PPE, etc.) Experiment->SolidWaste LiquidWaste Liquid Waste (Solutions) Experiment->LiquidWaste Spill Spill Cleanup Experiment->Spill Disposal Hazardous Waste Incineration SolidWaste->Disposal LiquidWaste->Disposal Receive Receive & Inspect Package Store Secure Storage (-20°C) Receive->Store Store->Weigh Spill->SolidWaste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Achn-975

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.